KM04416
描述
属性
IUPAC Name |
ethyl 4-(3-oxo-1,2-thiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)9-3-5-10(6-4-9)13-11(14)7-8-17-13/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRYBISKLKJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of KM04416 as a GPD2 Inhibitor in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) is emerging as a significant therapeutic target in oncology. Elevated GPD2 expression is observed across a wide array of human cancers and is often correlated with poor prognosis.[1] Traditionally known for its role in cellular bioenergetics, recent research has unveiled a non-bioenergetic function of GPD2 in promoting tumor progression. This guide focuses on the isothiazolone (B3347624) derivative, KM04416, a potent inhibitor of GPD2, and its implications for cancer research and development. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols relevant to its study.
Introduction: GPD2's Non-Bioenergetic Role in Cancer
While GPD2 is a component of the electron transport chain, its role in cancer cell proliferation appears to extend beyond ATP production.[1] Studies have shown that knockout of GPD2 suppresses cancer cell growth and in vivo tumor progression without significantly affecting cellular ATP levels or glycolytic activity.[1] The primary mechanism implicated is the GPD2-ether lipid-Akt axis.[1][2]
GPD2 catalyzes the conversion of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (B84403) (DHAP).[1] DHAP is a crucial precursor for the biosynthesis of ether lipids, a class of phospholipids (B1166683) that are integral components of cell membranes and are involved in signaling pathways.[1][2] By controlling the DHAP/G3P ratio, GPD2 regulates the flux of substrates into ether lipid synthesis.[1] Inhibition of GPD2 leads to a decrease in DHAP levels, subsequent downregulation of ether lipid synthesis, and ultimately, the suppression of the pro-survival PI3K/Akt/mTORC1 signaling pathway.[1][2]
This compound: A Potent GPD2 Inhibitor
This compound is an isothiazolone derivative that has been identified as a potent inhibitor of GPD2.[1][3] It serves as a critical tool for studying the function of GPD2 in cancer and as a lead compound for the development of novel anti-cancer therapeutics.
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of GPD2. This inhibition disrupts the conversion of G3P to DHAP, leading to a decreased DHAP/G3P ratio.[1] The subsequent reduction in ether lipid biosynthesis is associated with the downregulation of the Akt/mTORC1 signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[1][2]
Signaling Pathway of GPD2 Inhibition by this compound
Caption: GPD2 inhibition by this compound disrupts ether lipid synthesis and downstream Akt/mTORC1 signaling.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | Citation |
| 4T1 | Mouse Breast Cancer | 5, 10, 20 | 48 | Dose-dependent growth inhibition | [1][4] |
| 4T1 ρ0 | Mouse Breast Cancer (mtDNA deficient) | 5, 10, 20 | 48 | Dose-dependent growth inhibition | [1][4] |
| PC-3 | Human Prostate Cancer | 10 | 72 | ~50% growth inhibition | [3] |
| MDA-MB-231 | Human Breast Cancer | 20 | 48 | Growth inhibitory effect | [1][5] |
| AsPC-1 | Human Pancreatic Cancer | 20 | 48 | Growth inhibitory effect | [1][5] |
| Huh-7 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect | [1][5] |
| HepG2 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect | [1][5] |
| SK-HEP-1 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect | [1][5] |
| PLC/PRF/5 | Human Liver Cancer | 20 | 48 | No significant growth inhibition | [6] |
| PNT1A | Normal Prostate Epithelial | 10 | 72 | Significant proliferation inhibition | [3][5] |
Table 2: In Vivo Efficacy of GPD2 Knockout (as a proxy for this compound efficacy)
| Animal Model | Cell Line | Observation | Result | Citation |
| Syngeneic mouse model | 4T1 GPD2 KO | Tumor growth over 4 weeks | Significantly slower tumor progression compared to wildtype | [1][4] |
| Syngeneic mouse model | 4T1 GPD2 KO | Tumor weight after 4 weeks | Significantly lower tumor weight compared to wildtype | [1][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of GPD2 inhibitors like this compound.
GPD2 Enzyme Activity Assay
This protocol is adapted from a method used to measure GPD2 activity in isolated mitochondria.[4][7]
Experimental Workflow for GPD2 Enzyme Activity Assay
Caption: Workflow for determining GPD2 enzyme activity.
Materials:
-
Hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, pH 7.9)
-
Protease and phosphatase inhibitors (e.g., PMSF, pepstatin A, aprotinin, DTT)
-
Assay buffer (e.g., 50 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Potassium cyanide (KCN)
-
Rotenone
-
Antimycin A
-
2,6-dichlorophenolindophenol (DCPIP)
-
Glycerol-3-phosphate
-
This compound
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation:
-
Harvest cultured cancer cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold hypotonic buffer containing protease and phosphatase inhibitors.
-
Homogenize the cells using a Dounce homogenizer or by passing through a syringe.
-
Centrifuge the homogenate at a low speed (e.g., 2,000 x g) for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with assay buffer.
-
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture in a cuvette containing assay buffer, KCN (to inhibit cytochrome c oxidase), rotenone (to inhibit Complex I), and antimycin A (to inhibit Complex III).
-
Add the mitochondrial extract to the cuvette. For inhibitor studies, pre-incubate the mitochondrial extract with this compound or vehicle control (DMSO) for a specified time.
-
Add DCPIP to the reaction mixture.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Immediately measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP by GPD2.
-
Calculate the enzyme activity based on the rate of DCPIP reduction.
-
Cell Proliferation Assay (Crystal Violet Staining)
This is a common method to assess the effect of a compound on cell viability and proliferation.[1][4]
Experimental Workflow for Crystal Violet Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation using crystal violet staining.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixing)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., methanol or 10% acetic acid)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
After incubation, gently wash the cells with PBS to remove dead, detached cells.
-
Fix the remaining adherent cells by adding methanol to each well and incubating for 10-15 minutes.
-
Remove the methanol and stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet dye by adding a solubilization solution to each well and incubating on a shaker.
-
Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Akt/mTORC1 Pathway
This protocol is used to determine the phosphorylation status of key proteins in the Akt/mTORC1 pathway following treatment with this compound.[1][8]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a GPD2 inhibitor for cancer therapy. Its ability to disrupt a non-bioenergetic, pro-tumorigenic pathway presents a novel strategy for targeting cancer metabolism. The data presented in this guide underscore the importance of the GPD2-ether lipid-Akt axis in cancer cell proliferation and validate GPD2 as a promising therapeutic target.
Future research should focus on:
-
Comprehensive profiling of this compound's IC50 values across a broader panel of cancer cell lines.
-
Determination of the Ki value of this compound for GPD2 to better understand its potency and binding kinetics.
-
In-depth in vivo studies using this compound in various cancer models to evaluate its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.
-
Development of more potent and selective GPD2 inhibitors based on the chemical scaffold of this compound.
This technical guide provides a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of GPD2 inhibition in cancer. The provided data and protocols should facilitate further investigation into this promising area of oncology research.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of KM04416 in Studying Mitochondrial Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central hubs of cellular metabolism, orchestrating a complex network of biochemical reactions essential for energy production, biosynthesis, and signaling. The study of mitochondrial function and dysfunction is paramount in understanding a myriad of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Small molecule inhibitors are invaluable tools for dissecting the intricate workings of mitochondrial pathways. This technical guide focuses on KM04416, a potent and specific inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), and its application in the study of mitochondrial metabolism. We will delve into its mechanism of action, provide quantitative data on its effects, detail experimental protocols for its use, and visualize the key signaling pathways it perturbs.
Mechanism of Action of this compound
This compound is an isothiazolone (B3347624) derivative that selectively inhibits the enzymatic activity of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[1] GPD2 is a key enzyme located on the outer surface of the inner mitochondrial membrane, where it plays a crucial role in the glycerol-phosphate shuttle. This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.
The primary mechanism of action of this compound is the blockade of GPD2's catalytic function, which has several downstream consequences for mitochondrial metabolism:
-
Disruption of the Glycerol-Phosphate Shuttle: By inhibiting GPD2, this compound effectively halts the flow of electrons from glycerol-3-phosphate into the electron transport chain. This can impact cellular energy balance, particularly in cells that heavily rely on this shuttle.
-
Alteration of Glycolysis and Gluconeogenesis: GPD2 is a critical link between glycolysis and oxidative phosphorylation. Its inhibition can lead to an accumulation of glycerol-3-phosphate and a reduction in dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate.[2]
-
Impact on Lipid Metabolism: DHAP is a precursor for the synthesis of various lipids, including ether lipids. By reducing DHAP production, this compound can modulate lipid biosynthesis pathways.[2]
-
Modulation of Reactive Oxygen Species (ROS) Production: In certain cancer cells, GPD2 has been identified as a significant source of mitochondrial ROS, specifically hydrogen peroxide (H2O2). Inhibition of GPD2 by this compound can, therefore, lead to a decrease in ROS levels in these specific contexts.
A significant finding in recent research is the non-bioenergetic role of GPD2 that is targeted by this compound. This involves the provision of DHAP for the biosynthesis of ether lipids. These lipids are integral components of cellular membranes and are involved in the formation of lipid rafts, which are important signaling platforms. The disruption of ether lipid synthesis through GPD2 inhibition has been shown to downregulate the Akt/mTORC1 signaling pathway, a critical cascade for cell growth and proliferation.[2]
Quantitative Data on the Effects of this compound
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data from published studies.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| PC-3 | Prostate Cancer | 10 µM | 72 hours | ~50% growth inhibition | [3] |
| PNT1A | Normal Prostate Epithelial | 10 µM | 72 hours | Significant inhibition | [3] |
| 4T1 | Breast Cancer | 5, 10, 20 µM | 48 hours | Dose-dependent inhibition | [4] |
| 4T1 ρ0 | Breast Cancer (mtDNA deficient) | 5, 10, 20 µM | 48 hours | Dose-dependent inhibition | [4] |
| A549 | Lung Adenocarcinoma | Increasing concentrations | Not specified | Decreased cell viability | [5] |
| H1299 | Lung Adenocarcinoma | Increasing concentrations | Not specified | Decreased cell viability | [5] |
| Various | Several cancer cell lines | 20 µM | 48 hours | Growth inhibitory effect | [6] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| PC-3 | Prostate Cancer | Lactate Dehydrogenase (LDH) Release | Not specified | Up to 30% cytotoxicity | [3] |
Signaling Pathways and Experimental Workflows
GPD2-Ether Lipid-Akt Signaling Pathway
The inhibition of GPD2 by this compound has been shown to impact the Akt/mTORC1 signaling pathway through a novel mechanism involving ether lipid biosynthesis. The following diagram illustrates this pathway.
Caption: The GPD2-Ether Lipid-Akt signaling pathway.
General Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for investigating the effects of a mitochondrial inhibitor like this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., PC-3, 4T1)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
Objective: To assess the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000-40,000 cells/well) and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of this compound or vehicle control. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
-
Seahorse Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on key parameters of mitochondrial function.
Western Blot Analysis of Akt/mTOR Signaling
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound is a valuable research tool for probing the role of GPD2 in mitochondrial metabolism. Its specificity allows for the targeted investigation of the glycerol-phosphate shuttle and its downstream effects on cellular bioenergetics, redox signaling, and lipid metabolism. The discovery of its impact on the GPD2-ether lipid-Akt signaling axis has opened new avenues for understanding the non-canonical roles of mitochondrial enzymes in cancer cell proliferation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of mitochondrial metabolism and to explore its potential as a therapeutic agent.
References
Isothiazolone Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isothiazolone (B3347624) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. While widely known for their use as biocides and preservatives, their potent and often specific interactions with key enzymes have garnered increasing interest in the fields of drug discovery and chemical biology. This technical guide provides an in-depth exploration of isothiazolone derivatives as enzyme inhibitors, focusing on their mechanisms of action, target enzymes, quantitative inhibitory data, and the experimental methodologies used to characterize their activity.
Core Mechanism of Action: Thiol Reactivity
The primary mechanism by which isothiazolone derivatives inhibit enzymes involves the electrophilic nature of the sulfur atom within the isothiazolinone ring. This electrophilicity makes it susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of enzymes.[1][2] The reaction leads to the formation of a disulfide bond between the inhibitor and the enzyme, effectively inactivating the protein.[1][3] This covalent modification can be reversible or irreversible, depending on the specific isothiazolone derivative and the target enzyme.
Key Enzyme Targets and Quantitative Inhibition Data
Isothiazolone derivatives have been shown to inhibit a range of enzymes, with varying degrees of potency and selectivity. The following sections detail their activity against several key enzyme classes.
Cysteine Proteases: Cathepsin B
Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including tumor invasion and metastasis.[4][5][6] Certain isothiazolone derivatives have been identified as potent inhibitors of this enzyme.
| Isothiazolone Derivative | IC50 (µM) | Reference |
| 5-Chloro-2-(4-chlorophenyl)-isothiazol-3(2H)-one | 13 ± 1 | [7][8] |
| 2-(4-methoxyphenyl)-5-chloro-isothiazol-3(2H)-one | 0.046 ± 0.002 | [7] |
| 2-(2,4-dichlorophenyl)-5-chloro-isothiazol-3(2H)-one | 4.1 ± 0.2 | [7] |
| 2-pentyl-5-chloro-isothiazol-3(2H)-one | 7.3 ± 0.5 | [7] |
| 4,5-dichloro-2-pentyl-isothiazol-3(2H)-one | 8.5 ± 0.7 | [7] |
Serine Hydrolases: Monoacylglycerol Lipase (B570770) (MGL)
Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[9][10][11] Inhibition of MGL leads to elevated 2-AG levels, which has therapeutic potential for treating pain, anxiety, and neurodegenerative diseases. Isothiazolinone-based compounds have emerged as a novel class of MGL inhibitors.
| Isothiazolone Derivative | IC50 (nM) | Reference |
| Octhilinone (2-octyl-4-isothiazolin-3-one) | 88 ± 12 | [9][10][11] |
| 2-Oleoyl-4-isothiazolin-3-one | 43 ± 8 | [9][10] |
| 2-Methyl-4-isothiazolin-3-one | 239 ± 68 | [9][10] |
| N-Oleoylisothiazolinone | 43 | [10] |
| Benzisothiazolinone derivative | 20 | [10] |
Histone Acetyltransferases (HATs)
Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by acetylating histone proteins, thereby modulating gene expression.[12][13][14] Dysregulation of HAT activity is implicated in various diseases, including cancer. Isothiazolones have been identified as inhibitors of HATs like p300/CBP-associated factor (PCAF).
| Isothiazolone Derivative | Enzyme Target | IC50 (µM) | Reference |
| CCT077791 | PCAF | ~1-50 | [12][13] |
| CCT077792 | p300 | ~1-50 | [12][13] |
| 5-chloroisothiazolones | PCAF | 8.6 - 24 | [15] |
| Isothiazolone 1 | PCAF | 3 | [12] |
| Isothiazolone 2 | PCAF | 5 | [12] |
| 4-pyridyl derivative 10 | PCAF | 1.5 | [12] |
| Ring-fused compound 38 | PCAF | 6.1 | [12] |
Dehydrogenases
The antimicrobial activity of many isothiazolinone biocides is attributed to their ability to inhibit essential metabolic enzymes, including various dehydrogenases involved in cellular respiration (e.g., the Krebs cycle).[16] This broad-spectrum inhibition disrupts energy production, leading to microbial cell death. While this is a known mechanism, specific IC50 and Ki values for isothiazolone derivatives against purified dehydrogenase enzymes are not as extensively documented in publicly available literature as for other enzyme classes.
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the characterization of isothiazolone derivatives as enzyme inhibitors.
General Enzyme Inhibition Assay Workflow
The following workflow provides a general framework for determining the inhibitory activity of isothiazolone derivatives against a target enzyme.
Fluorometric Assay for Cathepsin B Inhibition
This protocol is adapted for screening isothiazolone derivatives against Cathepsin B using a fluorogenic substrate.[1][17][18][19][20]
Materials:
-
Recombinant Human Cathepsin B
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer with 2 mM DTT, prepared fresh)
-
Isothiazolone derivative stock solutions (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Dilute recombinant Cathepsin B to the desired concentration (e.g., 10-50 nM) in freshly prepared Activation Buffer.
-
Assay Plate Preparation:
-
Add 50 µL of activated Cathepsin B solution to each well.
-
Add serial dilutions of the isothiazolone derivative stock solutions to the wells (typically 1-10 µL). Include a vehicle control (DMSO only).
-
Include a positive control inhibitor if available.
-
Include blank wells containing Activation Buffer and the highest concentration of the test compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the Cathepsin B substrate solution (e.g., 10-50 µM in Assay Buffer) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the average velocity of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
LC/MS-Based Assay for Monoacylglycerol Lipase (MGL) Inhibition
This method quantifies the product of MGL activity, allowing for the determination of inhibitor potency.[11][21][22][23][24][25]
Materials:
-
Recombinant MGL or cell/tissue homogenate containing MGL
-
MGL substrate (e.g., 2-oleoyl-sn-glycerol, 2-OG)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Isothiazolone derivative stock solutions (in DMSO)
-
Internal standard (e.g., deuterated oleic acid)
-
Solvents for liquid chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
LC/MS system
Procedure:
-
Enzyme Preparation: Prepare the MGL enzyme source (e.g., diluted recombinant enzyme or homogenate) in Assay Buffer.
-
Inhibition Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation with the isothiazolone derivative at various concentrations. Include a vehicle control.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MGL substrate (e.g., 2-OG).
-
Incubate at 37°C for a specific time (e.g., 20 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., methanol) containing the internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for LC/MS analysis.
-
-
LC/MS Analysis:
-
Inject the extracted sample onto the LC/MS system.
-
Separate the product (e.g., oleic acid) and the internal standard using a suitable LC gradient.
-
Detect and quantify the product and internal standard using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction by comparing its peak area to that of the internal standard.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Radioisotope Filter-Binding Assay for Histone Acetyltransferase (HAT) Inhibition
This classic assay measures the incorporation of a radiolabeled acetyl group onto a histone substrate.[26][27][28][29]
Materials:
-
Recombinant HAT enzyme (e.g., PCAF)
-
Histone substrate (e.g., core histones or a specific histone peptide)
-
[³H]-Acetyl Coenzyme A
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
Isothiazolone derivative stock solutions (in DMSO)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the HAT enzyme, histone substrate, and HAT Assay Buffer.
-
Add the isothiazolone derivative at various concentrations. Include a vehicle control.
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Reaction Initiation: Start the reaction by adding [³H]-Acetyl CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 30 minutes).
-
Reaction Quenching and Filtration:
-
Spot a portion of the reaction mixture onto the filter paper.
-
Immediately immerse the filter paper in a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to stop the reaction and remove unincorporated [³H]-Acetyl CoA.
-
Wash the filter paper several times with the wash buffer.
-
-
Quantification:
-
Place the dried filter paper into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of incorporated radioactivity for each reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Signaling Pathways and Logical Relationships
The inhibition of specific enzymes by isothiazolone derivatives can have significant downstream effects on cellular signaling pathways.
Inhibition of MGL and Modulation of Endocannabinoid Signaling
By inhibiting MGL, isothiazolone derivatives prevent the breakdown of 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has numerous physiological consequences.
Inhibition of HATs and Regulation of Gene Expression
Inhibition of HATs by isothiazolone derivatives prevents the acetylation of histones. This leads to a more condensed chromatin structure, which can repress gene transcription and affect various cellular processes, including cell proliferation.
Inhibition of Dehydrogenases and Disruption of Cellular Respiration
By targeting dehydrogenase enzymes in the Krebs cycle and the electron transport chain, isothiazolones can disrupt the production of ATP, the primary energy currency of the cell.
Conclusion and Future Directions
Isothiazolone derivatives represent a promising scaffold for the development of novel enzyme inhibitors with therapeutic potential. Their well-defined mechanism of action, targeting cysteine residues, provides a clear basis for rational drug design. The data presented in this guide highlight their activity against a range of clinically relevant enzymes.
Future research in this area should focus on:
-
Improving Selectivity: Modifying the isothiazolone core and its substituents to enhance selectivity for specific enzyme targets and reduce off-target effects.
-
Exploring a Wider Range of Targets: Screening isothiazolone libraries against a broader array of cysteine-containing enzymes to identify new therapeutic opportunities.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of isothiazolone derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo applications.
-
Investigating In Vivo Efficacy: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their therapeutic efficacy and safety.
By leveraging the unique chemical properties of the isothiazolone scaffold, researchers and drug development professionals can continue to unlock its potential in creating novel and effective enzyme inhibitors for a variety of diseases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolones; thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abstract: Modulation of Monoacylglycerol Lipase Using Isothiazolinone-Based Inhibitors (2015 AAAS Annual Meeting (12-16 February 2015)) [aaas.confex.com]
- 12. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of novel inhibitors of histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.wou.edu [cdn.wou.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. abcam.com [abcam.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assay of Monoacylglycerol Lipase Activity. | Semantic Scholar [semanticscholar.org]
- 24. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. content.abcam.com [content.abcam.com]
- 29. content.abcam.com [content.abcam.com]
The Isothiazolone Derivative KM04416: A Technical Guide on its Interruption of Cellular Respiration via GPD2 Inhibition
For Research, Scientific, and Drug Development Professionals
Abstract
KM04416, an isothiazolone (B3347624) derivative, has been identified as a potent inhibitor of the mitochondrial enzyme glycerol-3-phosphate dehydrogenase 2 (GPD2). This enzyme serves as a critical link between glycolysis and oxidative phosphorylation, and its inhibition by this compound has significant implications for cellular metabolism and proliferation, particularly in cancer cells. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its multifaceted effects on cellular respiration, and its influence on key signaling pathways. The document includes a compilation of quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.
Introduction to this compound
This compound is a small molecule belonging to the isothiazolone class of compounds. It has emerged as a valuable research tool for studying the role of mitochondrial GPD2 in cellular physiology and pathology. GPD2 is a FAD-dependent enzyme located on the outer surface of the inner mitochondrial membrane, where it oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP) and transfers electrons to the electron transport chain via coenzyme Q. This function, known as the glycerol-phosphate shuttle, is crucial for the re-oxidation of cytosolic NADH produced during glycolysis, thus sustaining a high glycolytic rate. In certain cancer cells, GPD2 activity is elevated, contributing to a pro-oxidative state and supporting rapid proliferation[1].
Mechanism of Action: Inhibition of GPD2
Effect on Cellular Respiration
The inhibition of GPD2 by this compound has a complex and context-dependent effect on cellular respiration.
-
Disruption of the Glycerol-Phosphate Shuttle: By blocking GPD2, this compound directly impedes the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. This can lead to a decrease in oxidative phosphorylation (OXPHOS) that is dependent on glycolytically derived NADH.
-
Impact on Glycolysis and the TCA Cycle: The disruption of the glycerol-phosphate shuttle can indirectly affect glycolysis. The accumulation of cytosolic NADH may lead to a feedback inhibition of glycolytic enzymes. However, the overall impact on the Tricarboxylic Acid (TCA) cycle and glycolysis is complex and can be influenced by the cell's ability to utilize alternative NADH shuttles, such as the malate-aspartate shuttle[4]. Metabolic flux analysis would be required to fully elucidate the precise changes in these pathways upon this compound treatment[5][6][7][8].
-
Non-Bioenergetic Roles: Interestingly, some studies suggest that the anti-proliferative effects of GPD2 inhibition may not be solely due to a disruption of cellular bioenergetics. Research has indicated that GPD2 knockout in certain cancer cells did not significantly alter total cellular ATP levels, suggesting that the enzyme's role in providing dihydroxyacetone phosphate (DHAP) for ether lipid biosynthesis and the subsequent impact on signaling pathways may be more critical for tumor progression[9].
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
| Parameter | Cell Line(s) | Concentration | Incubation Time | Effect | Reference |
| Cell Growth Inhibition | Various cancer cell lines | 20 µM | 48 h | Growth inhibitory effect | [2] |
| Cell Proliferation | PNT1A | 10 µM | 72 h | Significant inhibition | [1] |
| Cell Growth Inhibition | PC-3 | 10 µM | 72 h | ~50% inhibition | [1] |
| Cell Growth Inhibition | 4T1 and 4T1 ρ0 | 5, 10, 20 µM | 48 h | Dose-dependent inhibition | [2] |
| H2O2 Generation Inhibition | PC-3 | ~1 µM (EC50) | Not specified | Inhibition of H2O2 from G3P | [3] |
Signaling Pathways Affected by this compound
Recent evidence has linked GPD2 inhibition to the modulation of the Akt/mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The proposed mechanism involves the role of GPD2 in lipid metabolism.
-
The GPD2-Ether Lipid-Akt Axis: Inhibition of GPD2 leads to a reduction in the availability of DHAP, a precursor for the synthesis of ether lipids. This alteration in lipid metabolism has been associated with the downregulation of the Akt/mTORC1 signaling pathway. The slower growth of GPD2 knockout cells can be rescued by the supplementation of a DHAP precursor or ether lipids, and this rescue is accompanied by the restoration of Akt/mTORC1 signaling[9].
Caption: The GPD2-Ether Lipid-Akt/mTORC1 signaling pathway inhibited by this compound.
Experimental Protocols
GPD2 Enzyme Activity Assay (General Protocol for IC50 Determination)
This protocol is a general guideline for determining the IC50 of an inhibitor for GPD2.
Materials:
-
Recombinant GPD2 enzyme
-
Glycerol-3-phosphate (substrate)
-
Electron acceptor (e.g., DCIP or a fluorogenic probe)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a DMSO-only control.
-
Add the recombinant GPD2 enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (glycerol-3-phosphate) and the electron acceptor.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol outlines the measurement of OCR in live cells treated with this compound.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine, pH 7.4)
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the sensor cartridge with this compound and other compounds for the mitochondrial stress test (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. This will typically involve measuring basal OCR, followed by sequential injections of this compound and the mitochondrial stress test compounds.
-
Data Analysis: The Seahorse software will calculate OCR in real-time. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR) with this compound.
Western Blot Analysis of the Akt/mTORC1 Pathway
This protocol is for assessing the phosphorylation status of key proteins in the Akt/mTORC1 pathway following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a potent and valuable tool for investigating the roles of GPD2 in cellular metabolism and signaling. Its ability to inhibit GPD2 disrupts the glycerol-phosphate shuttle, impacting cellular respiration and proliferation. Notably, the effects of this compound extend beyond bioenergetics, influencing the Akt/mTORC1 signaling pathway through a mechanism linked to ether lipid biosynthesis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting GPD2 with inhibitors like this compound, particularly in the context of cancer and other metabolic diseases. Further studies are warranted to precisely determine the IC50 of this compound for GPD2 and to fully elucidate the intricate metabolic and signaling consequences of its action in various cell types.
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of TCA cycle improves the anti-PD-1 immunotherapy efficacy in melanoma cells via ATF3-mediated PD-L1 expression and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupted metabolic flux balance between pyruvate dehydrogenase and pyruvate carboxylase in human fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of KM04416: A GPD2 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KM04416 is an isothiazolone (B3347624) derivative identified as a potent inhibitor of the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme in cellular metabolism. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the high-throughput screening process that led to its identification, its effects on cancer cell proliferation and reactive oxygen species (ROS) production, and the current understanding of its role in the GPD2-ether lipid-Akt signaling pathway. This guide is intended to serve as a technical resource, summarizing quantitative data, experimental protocols, and key biological pathways associated with this compound to facilitate further research and development.
Introduction
Mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2) plays a crucial role in linking glycolysis and oxidative phosphorylation by catalyzing the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP). This enzymatic activity is integral to cellular bioenergetics and lipid metabolism. Dysregulation of GPD2 has been implicated in various pathologies, including cancer, where altered metabolic pathways contribute to tumor progression.[1]
This compound, a 2-octyl-4-isothiazolin-3-one, emerged from a high-throughput screen as a promising inhibitor of GPD2.[2] Its ability to modulate cancer cell growth and survival has positioned it as a valuable tool for investigating the therapeutic potential of targeting GPD2 in oncology. This document outlines the discovery and characterization of this compound, providing a detailed guide for researchers in the field.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of the Canadian Compound Collection, which comprises 29,586 small molecules. The screen was designed to identify compounds that could inhibit GPD2-dependent hydrogen peroxide (H₂O₂) formation in PC-3 prostate cancer cells, which exhibit abnormally high levels of ROS.[2]
High-Throughput Screening (HTS) Protocol
The HTS assay was optimized to detect alterations in H₂O₂ production in a 96-well plate format. PC-3 cells were seeded and incubated for 24 hours before the addition of the compound library at a final concentration of 10 µM. The primary screen identified 18 compounds with significant inhibitory activity against GPD2-dependent H₂O₂ production.[2]
Experimental Workflow for High-Throughput Screening
References
Specificity of KM04416 for Glycerol-3-Phosphate Dehydrogenase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416, an isothiazolone (B3347624) derivative, has emerged as a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2).[1][2] This enzyme plays a crucial role at the intersection of glycolysis and oxidative phosphorylation, as well as in lipid metabolism.[3][4] Notably, GPD2 activity has been implicated in the proliferation and survival of various cancer cells, making it a compelling target for therapeutic development.[4][5] This technical guide provides an in-depth overview of the specificity of this compound for GPD2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data on this compound Activity
| Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect | Reference(s) |
| 4T1 and 4T1 ρ0 | 5, 10, and 20 µM | 48 h | Dose-dependent inhibition of cell proliferation | [1] |
| PNT1A | 10 µM | 72 h | Significant inhibition of cell proliferation | [2][6] |
| PC-3 | 10 µM | 72 h | 50% inhibition of cell growth | [4] |
| Various human cancer cell lines (MDA-MB-231, AsPC-1, Huh-7, HepG2, SK-HEP-1, and PLC/PRF/5) | 20 µM | 48 h | Growth inhibitory effect | [1] |
| A549 and H1299 (Lung adenocarcinoma) | Not specified | Not specified | Suppression of cell progression | [7] |
GPD2-Mediated Signaling Pathways
GPD2 is a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[3] Beyond its bioenergetic role, GPD2 is critically involved in lipid metabolism, particularly in the biosynthesis of ether lipids. The inhibition of GPD2 by this compound has been shown to disrupt these pathways, impacting cancer cell growth and survival.
GPD2 in Ether Lipid Biosynthesis and Akt/mTORC1 Signaling
GPD2 catalyzes the conversion of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).[3] DHAP is a crucial precursor for the synthesis of ether lipids, which are important components of cellular membranes and are involved in cell signaling.[3] The GPD2-ether lipid axis has been linked to the activation of the PI3K/Akt/mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][8] Inhibition of GPD2 by this compound is expected to decrease DHAP levels, thereby reducing ether lipid synthesis and subsequently downregulating Akt/mTORC1 signaling.
Caption: GPD2's role in the ether lipid-Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the specificity and efficacy of GPD2 inhibitors like this compound.
GPD2 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from methodologies used to study GPD2 activity in isolated mitochondria.[1]
Principle: The enzymatic activity of GPD2 is determined by measuring the reduction of a colorimetric probe coupled to the oxidation of glycerol-3-phosphate.
Materials:
-
Isolated mitochondria from cells or tissue
-
Hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, pH 7.9)
-
Protease inhibitors (e.g., PMSF, pepstatin A, aprotinin)
-
DTT
-
Glycerol-3-phosphate (substrate)
-
Cytochrome c (electron acceptor) or other suitable colorimetric probes
-
96-well microplate
-
Microplate reader
Procedure:
-
Mitochondrial Isolation:
-
Homogenize cells or tissues in ice-cold hypotonic buffer containing protease inhibitors and DTT.
-
Centrifuge the homogenate at a low speed (e.g., 2,000 x g) for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the mitochondrial preparation.
-
Add this compound at various concentrations to the test wells. Include a vehicle control (e.g., DMSO).
-
Add the electron acceptor (e.g., cytochrome c).
-
Initiate the reaction by adding the substrate, glycerol-3-phosphate.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c reduction) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition of GPD2 activity at each concentration of this compound relative to the vehicle control.
-
If sufficient data points are available, calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay (MTT or CCK-8)
This protocol describes a general method to assess the effect of this compound on the viability and proliferation of cancer cells.[1][4]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Experimental and Logical Workflow
The investigation of a specific enzyme inhibitor like this compound typically follows a logical progression from in vitro enzymatic assays to cell-based functional assays and finally to the elucidation of its effects on cellular signaling pathways.
Caption: A logical workflow for characterizing GPD2 inhibitors.
Conclusion
This compound is a valuable research tool for investigating the roles of GPD2 in cellular physiology and pathology, particularly in the context of cancer metabolism. While its potency in cellular systems is well-documented, further studies are required to determine its precise enzymatic inhibitory constants (IC50 and Ki) and to fully characterize its selectivity profile against other metabolic enzymes. The experimental protocols and pathway information provided in this guide offer a comprehensive framework for researchers to further explore the therapeutic potential of targeting GPD2 with inhibitors like this compound.
References
- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thno.org [thno.org]
- 4. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound suppressed lung adenocarcinoma progression by promoting immune infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Molecular Landscape of KM04416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the chemical characteristics and biological activities of KM04416, a potent isothiazolone (B3347624) derivative identified as a selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). This document provides a comprehensive overview of its chemical structure, mechanism of action, and its effects on various cancer cell lines, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, with the molecular formula C₁₂H₁₁NO₃S, is classified as an isothiazolone derivative.[1] Its unique chemical architecture is pivotal to its biological function as a GPD2 inhibitor.
Chemical Structure of this compound:
(SMILES: O=C(OCC)C1=CC=C(N2SC=CC2=O)C=C1)[2]
Mechanism of Action: Targeting GPD2
This compound exerts its biological effects through the potent and selective inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). GPD2 is a key enzyme located on the outer surface of the inner mitochondrial membrane that plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (B84403) (DHAP).[3] This reaction is coupled to the reduction of the mitochondrial coenzyme Q pool, thus linking glycolysis and lipid metabolism to the electron transport chain.
The inhibition of GPD2 by this compound disrupts this critical metabolic hub, leading to downstream effects on cancer cell proliferation and survival.
Quantitative Analysis of Biological Activity
The inhibitory effects of this compound have been quantified in various cancer cell lines, demonstrating its potential as an anti-cancer agent. The data consistently shows a dose-dependent inhibition of cell growth.
| Cell Line/Model | Concentration | Incubation Time | Observed Effect | Reference |
| PNT1A | 10 µM | 72 hours | Significant inhibition of cell proliferation | [1][4] |
| Various Cancer Cell Lines | 20 µM | 48 hours | Growth inhibitory effect | [1][4] |
| 4T1 and 4T1 ρ0 cells | 5, 10, 20 µM | 48 hours | Dose-dependent inhibitory effect | [3] |
| PC-3 | 10 µM | 72 hours | 50% inhibition of cell growth | [5] |
| MDA-MB-231, AsPC-1, Huh-7, HepG2, SK-HEP-1, PLC/PRF/5 | 20 µM | 48 hours | Significant inhibition of cell growth | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound.
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, PC-3, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution: 100 mM in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Automated cell counter or MTT/AlamarBlue reagent
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 100 mM DMSO stock. The final concentrations should range from, for example, 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
Direct Cell Counting: At the end of the incubation period, wash the cells with PBS, detach them using Trypsin-EDTA, and count the number of viable cells using an automated cell counter.
-
Metabolic Assays (MTT/AlamarBlue): Add the respective reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence to determine cell viability.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
GPD2 Inhibition Assay (In Vitro)
This protocol measures the direct inhibitory effect of this compound on GPD2 enzyme activity.
Materials:
-
Purified recombinant GPD2 enzyme
-
Glycerol-3-phosphate (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Assay buffer (e.g., potassium phosphate buffer with Triton X-100)
-
This compound
-
96-well plate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, purified GPD2 enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, glycerol-3-phosphate, and the electron acceptor, DCPIP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP over time at a specific wavelength (e.g., 600 nm) using a plate reader. The rate of DCPIP reduction is proportional to the GPD2 activity.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of this compound. Determine the percentage of GPD2 inhibition and calculate the IC₅₀ value for this compound.
Signaling Pathway and Experimental Workflow
The inhibition of GPD2 by this compound has been shown to impact the GPD2-ether lipid-Akt signaling axis, a non-bioenergetic pathway crucial for cancer cell growth.
Caption: The inhibitory effect of this compound on the GPD2-ether lipid-Akt signaling pathway.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPD2: The relationship with cancer and neural stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KM04416 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416 is an isothiazolone (B3347624) derivative identified as a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[1] GPD2 is a key enzyme linking glycolysis and oxidative phosphorylation, and its inhibition has been shown to impact cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of GPD2, an enzyme located on the outer surface of the inner mitochondrial membrane.[2][3] GPD2 catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), transferring electrons to the electron transport chain.[3] By inhibiting GPD2, this compound disrupts this process, leading to a reduction in H2O2 production and impacting cellular redox homeostasis.[2] This disruption of metabolic pathways can, in turn, affect cancer cell growth and survival.[2][3] Studies have shown that inhibition of GPD2 can lead to the downregulation of the Akt signaling pathway.[3]
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is essential for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 100 mM stock solution of this compound in DMSO.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
General Cell Culture and Treatment Protocol
This protocol outlines a general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., PC-3, 4T1, MDA-MB-231)
-
Appropriate cell culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[2]
-
Cell culture flasks or plates
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
Protocol:
-
Cell Seeding:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Trypsinize and count the cells.
-
Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
-
Cell Treatment:
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. Common working concentrations range from 5 µM to 20 µM.[3]
-
For the control group, prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.[3]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as cell proliferation assays, cytotoxicity assays, or western blotting.
-
Cell Proliferation Assay (Example: WST-1 or MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the general protocol.
-
At the end of the treatment period, add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Data Presentation
The following tables summarize the effects of this compound on different cancer cell lines as reported in the literature.
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| PNT1A | 10 µM | 72 h | Significant inhibition of cell proliferation | [1] |
| PC-3 | 10 µM | 3 days | 50% inhibition of cell growth | [2] |
| 4T1 | 5, 10, 20 µM | 48 h | Dose-dependent inhibitory effect on cell growth | [3] |
| 4T1 ρ0 | 5, 10, 20 µM | 48 h | Less pronounced inhibitory effect compared to parental 4T1 cells | [3] |
| MDA-MB-231 | 20 µM | 48 h | Growth inhibitory effect | [3] |
| AsPC-1 | 20 µM | 48 h | Growth inhibitory effect | [3] |
| Huh-7 | 20 µM | 48 h | Growth inhibitory effect | [3] |
| HepG2 | 20 µM | 48 h | Growth inhibitory effect | [3] |
| SK-HEP-1 | 20 µM | 48 h | Growth inhibitory effect | [3] |
| PLC/PRF/5 | 20 µM | 48 h | Growth inhibitory effect | [3] |
Visualizations
Signaling Pathway of GPD2 Inhibition by this compound
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow.
References
Preparation of KM04416 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the small molecule inhibitor KM04416 in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is an isothiazolone (B3347624) derivative identified as a potent inhibitor of glycerol-3-phosphate dehydrogenase (GPD2).[1][2] It has been shown to inhibit the proliferation of various cancer cell lines.[1][2] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is the recommended solvent for this compound due to its high solubilizing capacity.[1][2]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 249.29 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃S | [1] |
| Appearance | Solid | [2] |
| Solubility in DMSO | 50 mg/mL (200.57 mM) | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath (optional, for gentle warming)
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 249.29 g/mol / 1000 = 2.4929 mg
-
Weigh the this compound powder:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
-
-
Add DMSO:
-
Using a calibrated micropipette, add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL.
-
-
Dissolve the compound:
-
Tightly cap the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath may be employed.[3] However, it is important to first check the temperature sensitivity of the compound. For this compound, ultrasonic treatment and heating to 60°C can be used to aid dissolution in DMSO.[1][2]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Shelf Life | Source |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months | [1][2] |
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
Disclaimer: This protocol is intended for research use only by qualified individuals. The user is solely responsible for determining the suitability of this protocol for their specific application and for taking all necessary safety precautions.
References
Application Notes and Protocols for KM04416 in Cancer Cell Proliferation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416 is a potent, small-molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2).[1][2] GPD2 is a key enzyme linking glycolysis, oxidative phosphorylation, and lipid metabolism, and its upregulation has been observed in various cancers, correlating with poor prognosis.[3][4] Inhibition of GPD2 by this compound presents a promising strategy for anti-cancer therapy by disrupting cancer cell metabolism and downstream signaling pathways that are critical for proliferation and survival.
These application notes provide a comprehensive overview of the use of this compound to inhibit cancer cell proliferation, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of GPD2. This inhibition leads to a cascade of downstream cellular events:
-
Disruption of the GPD2-Ether Lipid-Akt Axis: GPD2 is crucial for the synthesis of dihydroxyacetone phosphate (B84403) (DHAP), a precursor for ether lipid biosynthesis. Inhibition of GPD2 by this compound reduces the levels of ether lipids, which are important components of cellular membranes and are implicated in cell signaling.
-
Downregulation of the PI3K/Akt Signaling Pathway: The reduction in ether lipids leads to the suppression of the PI3K/Akt signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival in many cancers.[5][6] Activated Akt, a key component of this pathway, promotes cell cycle progression and inhibits apoptosis.[7] By inhibiting this pathway, this compound can induce cell cycle arrest and promote apoptosis.
-
Induction of Ferroptosis: Recent studies have implicated GPD2 in the defense against ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[8][9] By inhibiting GPD2, this compound may sensitize cancer cells to ferroptosis, offering a novel anti-cancer mechanism.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell proliferation.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Effect |
| 4T1 | Mouse Breast Cancer | 5, 10, 20 | 48 | Dose-dependent inhibition of cell growth |
| MDA-MB-231 | Human Breast Cancer | 20 | 48 | Growth inhibitory effect |
| AsPC-1 | Human Pancreatic Cancer | 20 | 48 | Growth inhibitory effect |
| Huh-7 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect |
| HepG2 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect |
| SK-HEP-1 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect |
| PLC/PRF/5 | Human Hepatoma | 20 | 48 | No significant growth inhibitory effect |
| PC-3 | Human Prostate Cancer | 10 | 72 | Up to 50% inhibition of cell growth |
| A549 | Human Lung Adenocarcinoma | Increasing conc. | Not specified | Decreased cell viability |
| H1299 | Human Non-small Cell Lung Cancer | Increasing conc. | Not specified | Decreased cell viability |
| PNT1A (non-cancerous) | Human Prostate Epithelial | 10 | 72 | Significant inhibition of cell proliferation |
Note: The data presented is a summary from multiple sources and experimental conditions may vary.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[10]
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane and add the chemiluminescent substrate.[12]
-
Imaging: Capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[16]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both floating and adherent cells from the treated and control groups.
-
Cell Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Conclusion
This compound is a valuable research tool for investigating the role of GPD2 in cancer cell proliferation and metabolism. Its ability to inhibit the PI3K/Akt pathway and potentially induce ferroptosis makes it a compound of interest for the development of novel anti-cancer therapies. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of this compound on cancer cells. Further research is warranted to fully elucidate its therapeutic potential and to identify biomarkers for predicting sensitivity to GPD2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53 [mdpi.com]
- 12. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of KM04416 in Prostate Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
KM04416 is an isothiazolone (B3347624) derivative identified as an inhibitor of the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2).[1][2][3][4][5][6] GPD2 is a key enzyme in the glycerophosphate shuttle, playing a significant role in cellular bioenergetics by linking glycolysis to mitochondrial oxidative phosphorylation.[7] Elevated GPD2 activity has been observed in several prostate cancer cell lines, contributing to a pro-oxidative phenotype and promoting cell survival.[1][3] this compound has been shown to exert anti-proliferative effects on the PC-3 human prostate cancer cell line.[1][2][3][5]
These application notes provide an overview of the known effects of this compound on prostate cancer cells and offer detailed protocols for further investigation of its biological activities.
Data Presentation
Table 1: Effect of this compound on the Proliferation of Prostate Cell Lines
| Cell Line | Description | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| PC-3 | Human Prostate Adenocarcinoma | 10 | 72 | ~50% inhibition of cell growth | [1][2][5] |
| PNT1A | Non-malignant Human Prostate Epithelial Cells | 10 | 72 | Significant inhibition of cell proliferation | [1][2][5] |
Mechanism of Action
This compound functions as an inhibitor of glycerol-3-phosphate dehydrogenase (GPD2), an enzyme located on the inner mitochondrial membrane. GPD2 is a component of the glycerophosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. By inhibiting GPD2, this compound is thought to disrupt cellular metabolism and redox balance, which can impact the proliferation and survival of cancer cells that exhibit elevated GPD2 activity.[1][3][4]
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 signaling in prostate cancer progression and therapy resistance: An oncogenic pathway with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Flux with KM04416
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various diseases, including cancer, providing novel targets for therapeutic intervention.[1] One such target is the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme linking glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2] KM04416 is a potent, cell-permeable isothiazolone (B3347624) derivative that acts as an inhibitor of GPD2.[3][4] Its application in research allows for the precise dissection of metabolic pathways dependent on GPD2 activity. These application notes provide a comprehensive guide for designing and executing experiments to study metabolic flux using this compound, with a focus on ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Mechanism of Action of this compound
This compound specifically inhibits GPD2, an enzyme located on the outer surface of the inner mitochondrial membrane.[2] GPD2 catalyzes the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (B84403) (DHAP), transferring electrons directly to the electron transport chain (ETC) via coenzyme Q.[2] This function is a critical component of the glycerophosphate shuttle, which facilitates the reoxidation of NADH produced during glycolysis.[5] Inhibition of GPD2 by this compound blocks this electron transfer, leading to an accumulation of G3P and a decrease in the cellular DHAP/G3P ratio, thereby disrupting the interface between glucose and lipid metabolism.[2]
Caption: Mechanism of GPD2 inhibition by this compound.
Downstream Signaling Effects of GPD2 Inhibition
The primary metabolic shift induced by this compound—the reduction of the DHAP/G3P ratio—has significant downstream consequences, particularly in lipid metabolism. DHAP is a crucial precursor for the synthesis of ether lipids, including plasmalogens.[1][2] By limiting DHAP availability, GPD2 inhibition can downregulate the ether lipid synthetic pathway. Ether lipids are integral components of cellular membranes and lipid rafts, which are critical for the proper localization and activation of signaling proteins.[1] Notably, a reduction in ether lipids has been shown to impair the activation of the pro-survival PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][2]
References
- 1. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KM04416 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416 is a potent and specific small molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). GPD2 is a key enzyme in cellular metabolism, linking glycolysis, oxidative phosphorylation, and lipid metabolism. Dysregulation of GPD2 activity has been implicated in the progression of several diseases, including cancer. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, as well as methods for assessing its effects on tumor growth and relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of GPD2. This inhibition disrupts the glycerol (B35011) phosphate (B84403) shuttle, leading to a decrease in the production of dihydroxyacetone phosphate (DHAP). Reduced DHAP levels, in turn, affect ether lipid biosynthesis. This disruption of ether lipid metabolism has been shown to downregulate the Akt/mTORC1 signaling pathway, which is crucial for cancer cell growth and proliferation.
Signaling Pathway Diagram
Caption: The GPD2-Ether Lipid-Akt Signaling Axis and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been demonstrated in vitro.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Effect |
| 4T1 | Mouse Breast Cancer | 5, 10, 20 | 48 | Dose-dependent growth inhibition |
| MDA-MB-231 | Human Breast Cancer | 20 | 48 | Growth inhibitory effect |
| AsPC-1 | Human Pancreatic Cancer | 20 | 48 | Growth inhibitory effect |
| Huh-7 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect |
| HepG2 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect |
| SK-HEP-1 | Human Liver Cancer | 20 | 48 | Growth inhibitory effect |
| PNT1A | Normal Prostate Epithelial | 10 | 72 | Significant inhibition of proliferation |
In Vivo Efficacy of GPD2 Knockout in 4T1 Syngeneic Mouse Model
In a study by Oh et al. (2023), the effect of GPD2 knockout (KO) on tumor growth was assessed in a 4T1 syngeneic mouse model. While this study did not report quantitative data for this compound administration, the GPD2 KO results strongly support the therapeutic potential of GPD2 inhibition.
| Group | Mean Tumor Volume (mm³) at Day 21 | Standard Deviation |
| 4T1 Wild-Type | ~1200 | Not Reported |
| 4T1 GPD2 KO | ~400 | Not Reported |
Note: The above data is an approximation based on graphical representation in the cited literature and is intended for illustrative purposes.
Experimental Protocols
In Vivo Administration of this compound in a 4T1 Syngeneic Mouse Model
This protocol is based on established methodologies for administering GPD2 inhibitors in mouse tumor models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 1 mL syringes with 27-gauge needles
-
Female BALB/c mice (6-8 weeks old)
-
4T1 mouse mammary carcinoma cells
Experimental Workflow:
Caption: Experimental workflow for in vivo administration of this compound in a 4T1 mouse tumor model.
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells in appropriate media.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of female BALB/c mice.
-
Monitor the mice for tumor growth. Palpable tumors typically form within 7-10 days.
-
-
Preparation of this compound Formulation:
-
For a 20 mg/kg dose in a 20 g mouse (0.4 mg/mouse), prepare a stock solution of this compound.
-
Dissolve the required amount of this compound powder in DMSO to create a 10% DMSO solution.
-
Add corn oil to reach the final volume, resulting in a vehicle of 10% DMSO and 90% corn oil.
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on each day of administration.
-
-
Administration of this compound:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment.
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal (IP) injection.
-
The frequency and duration of treatment should be optimized for the specific study design but can be initiated as a daily administration for 14-21 days.
-
A control group should be administered the vehicle (10% DMSO, 90% corn oil) on the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight daily.
-
Measure tumor volume using calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Troubleshooting & Optimization
How to minimize cytotoxicity of KM04416 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of KM04416 in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an isothiazolone (B3347624) derivative that acts as a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2).[1][2] GPD2 is an enzyme located on the inner mitochondrial membrane that plays a crucial role in linking glucose and lipid metabolism with the mitochondrial electron transport chain.[3] By inhibiting GPD2, this compound disrupts these metabolic pathways, which can lead to reduced cell proliferation.[2][3]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: The target of this compound, the GPD2 enzyme, is not exclusive to cancer cells but is also present and functional in normal cells.[3] GPD2 is a key component of the glycerophosphate shuttle, which is essential for cellular metabolism in various tissues.[2] Therefore, inhibiting GPD2 with this compound can disrupt the metabolic processes of normal cells, leading to off-target cytotoxicity. For instance, studies have shown that this compound can significantly inhibit the proliferation of normal prostate epithelial cells (PNT1A).[1][2]
Q3: How can I determine a therapeutic window for this compound in my experiments?
A3: A therapeutic window is the concentration range where a drug is effective against cancer cells without causing excessive harm to normal cells. To determine this for this compound, you should perform a dose-response analysis on both your target cancer cell line and a relevant normal cell line in parallel. By comparing the 50% inhibitory concentration (IC50) in cancer cells to the 50% cytotoxic concentration (CC50) in normal cells, you can identify a concentration range that maximizes anti-cancer activity while minimizing toxicity to normal cells.
Q4: Are there general strategies to protect normal cells from the toxicity of small molecule inhibitors like this compound?
A4: Yes, several strategies are being explored to protect normal cells from chemotherapy-induced toxicity. One approach is "cyclotherapy," which involves using a second agent to induce a temporary cell-cycle arrest in normal cells, making them less susceptible to drugs that target proliferating cells.[4][5] Another strategy involves co-administration with cytoprotective agents, such as caspase inhibitors or Mdm2 inhibitors, which can selectively shield normal cells from apoptosis.[6] While these methods have not been specifically tested with this compound, they represent potential avenues for investigation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed in normal cell control group. | Inhibitor concentration is too high: The concentration used may be well above the cytotoxic threshold for the specific normal cell line. | Perform a dose-response curve to determine the CC50 for the normal cell line. Use this data to select a concentration within the therapeutic window. |
| Prolonged exposure time: Continuous exposure may lead to cumulative toxicity. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired effect in cancer cells. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[7] | |
| Inconsistent results between experiments. | Inhibitor degradation: Improper storage may lead to loss of activity. | Store this compound stock solutions at -80°C for up to 6 months or -20°C for 1 month, as recommended.[1] Prepare fresh dilutions for each experiment. |
| Cell line variability: Different cell lines, and even passages of the same line, can respond differently. | Use cell lines with consistent passage numbers. Standardize all cell culture and treatment conditions. | |
| Lack of selective cytotoxicity (similar toxicity in normal and cancer cells). | Target is equally important in both cell types: GPD2 may have a critical metabolic role in both the normal and cancerous cells being tested. | Consider using cancer cell lines where GPD2 is known to be overexpressed or plays a more critical role in proliferation compared to normal counterparts.[3] |
| Off-target effects: At the concentration used, this compound may be inhibiting other cellular targets besides GPD2. | Lower the concentration of this compound. If selectivity does not improve, consider alternative GPD2 inhibitors or combination therapies. |
Data Summary
The following table summarizes quantitative data on the effects of this compound from published studies.
| Cell Line | Cell Type | Concentration | Treatment Time | Observed Effect |
| 4T1 | Mouse Breast Cancer | 5, 10, 20 µM | 48 h | Dose-dependent inhibition of cell growth.[3] |
| MDA-MB-231 | Human Breast Cancer | 20 µM | 48 h | Growth inhibitory effect.[3] |
| AsPC-1 | Human Pancreatic Cancer | 20 µM | 48 h | Growth inhibitory effect.[3] |
| Huh-7 | Human Liver Cancer | 20 µM | 48 h | Growth inhibitory effect.[3] |
| HepG2 | Human Liver Cancer | 20 µM | 48 h | Growth inhibitory effect.[3] |
| SK-HEP-1 | Human Liver Cancer | 20 µM | 48 h | Growth inhibitory effect.[3] |
| PC-3 | Human Prostate Cancer | 10 µM | 72 h | ~50% inhibition of cell growth.[2] |
| A549 | Human Lung Adenocarcinoma | 0-100 µM | Not Specified | Dose-dependent decrease in cell viability.[8] |
| H1299 | Human Lung Adenocarcinoma | 0-100 µM | Not Specified | Dose-dependent decrease in cell viability.[8] |
| PNT1A | Normal Human Prostate Epithelial | 10 µM | 72 h | Significant inhibition of cell proliferation.[1][2] |
Visual Guides and Pathways
GPD2 Signaling and Metabolic Links
This diagram illustrates the role of GPD2 in cellular metabolism and its connection to downstream signaling pathways that can be affected by the inhibitor this compound.
Caption: GPD2's role in the glycerophosphate shuttle and its inhibition by this compound.
Experimental Workflow: Determining the Therapeutic Window
This workflow outlines the key steps for conducting a dose-response assay to find the optimal concentration of this compound.
Caption: Workflow for a dose-response assay to identify the therapeutic window.
Experimental Protocols
Protocol: Dose-Response Assay for IC50 and CC50 Determination
This protocol details the steps to assess the cytotoxicity of this compound in both cancer and normal cell lines.
1. Materials:
-
Target cancer cell line and a relevant normal cell line
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound compound
-
Vehicle (e.g., sterile DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT solution at 5 mg/mL in PBS, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the cancer and normal cell lines to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in a complete medium to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically).
-
Seed 100 µL of the cell suspension into each well of two separate 96-well plates (one for cancer cells, one for normal cells).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a medium-only control (for background).
-
After 24 hours of incubation, carefully remove the medium from the cells.
-
Add 100 µL of the corresponding drug dilutions, vehicle control, or medium-only control to the appropriate wells.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
4. Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability versus log[this compound concentration].
-
Perform a non-linear regression analysis to fit a dose-response curve and calculate the IC50 (for the cancer cell line) and CC50 (for the normal cell line). The therapeutic window is the range between these two values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating the Inhibitory Effect of KM04416 on GPD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the inhibitory effect of the small molecule KM04416 on its target, mitochondrial Glycerol-3-Phosphate Dehydrogenase 2 (GPD2).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GPD2?
A1: Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) is an enzyme located on the inner mitochondrial membrane.[1] It plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate.[2] This reaction is a key part of the glycerol-3-phosphate shuttle, which transfers electrons from cytosolic NADH to the mitochondrial electron transport chain, linking carbohydrate and lipid metabolism.[2][3][4] The activity of GPD2 is enhanced by calcium ion binding.[1][5]
Q2: What is this compound and its proposed mechanism of action?
A2: this compound is an isothiazolone (B3347624) derivative identified as a potent inhibitor of GPD2.[6] Its mechanism of action is to block the catalytic activity of the GPD2 enzyme. By inhibiting GPD2, this compound can disrupt the metabolic processes that rely on the glycerol-3-phosphate shuttle, which has been shown to impact cancer cell proliferation and survival.[7][8]
Q3: What are the expected outcomes of GPD2 inhibition by this compound in a cellular context?
A3: Inhibition of GPD2 by this compound is expected to reduce the cell's ability to utilize the glycerol-3-phosphate shuttle for energy production. This can lead to several observable cellular effects, including:
-
A dose-dependent decrease in cancer cell proliferation and growth.[8]
-
Reduced colony formation and migratory activity in cancer cells.[8]
-
Inhibition of GPD2-derived hydrogen peroxide (H₂O₂) production.[7]
-
Potential alterations in mitochondrial respiration and cellular ATP levels.[8]
Q4: How can I validate the inhibitory effect of this compound on GPD2 in vitro?
A4: The most direct method is to perform an in vitro enzyme activity assay using purified recombinant GPD2. A common approach involves initiating the reaction with the substrate, glycerol-3-phosphate, and measuring the reduction of an artificial electron acceptor, such as resazurin (B115843), in the presence of varying concentrations of this compound.[7] A dose-dependent decrease in product formation confirms inhibition.
Q5: How can I assess the effect of this compound on GPD2 in a cellular context?
A5: To validate the effect in cells, you can perform cell-based assays. A cell proliferation assay is a standard method where cancer cell lines (e.g., 4T1, MDA-MB-231, AsPC-1) are treated with different concentrations of this compound for a set period (e.g., 48-72 hours).[8][9] The number of viable cells is then quantified to determine the inhibitor's effect on cell growth.[8]
Troubleshooting Guide
Problem: I am not observing any inhibition of GPD2 in my in vitro enzyme assay.
-
Solution 1: Check Compound Solubility and Preparation. this compound is typically prepared as a high-concentration stock solution in DMSO (e.g., 100 mM) and then diluted to final concentrations in the assay buffer.[8] Ensure the final DMSO concentration is low and consistent across all wells to avoid solvent effects. Confirm that this compound has not precipitated out of solution.
-
Solution 2: Verify Enzyme Activity. Before testing the inhibitor, confirm that your purified GPD2 enzyme is active. Run a positive control reaction without any inhibitor. If the enzyme is inactive, it may have been stored improperly or subjected to excessive freeze-thaw cycles.[10]
-
Solution 3: Confirm Assay Conditions. GPD2 activity is dependent on factors like pH and temperature.[10] Ensure your assay buffer is at the correct pH and the reaction is run at a consistent, optimal temperature.
Problem: My cell-based assay shows significant cytotoxicity even at very low concentrations of this compound.
-
Solution 1: Evaluate Off-Target Effects. While potent against GPD2, this compound may have off-target effects at higher concentrations.[11][12] It is crucial to determine if the observed cytotoxicity is specifically due to GPD2 inhibition. Consider using a control cell line with GPD2 knocked out (GPD2 KO) to see if it is resistant to the compound's effects.[8]
-
Solution 2: Assess Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) used to deliver this compound is not toxic to your cells. Run a vehicle control with the highest concentration of DMSO used in your experiment.[8]
-
Solution 3: Reduce Incubation Time. Shorten the duration of the experiment (e.g., from 72h to 48h or 24h) to distinguish between specific anti-proliferative effects and general cytotoxicity.
Problem: The inhibitory effect of this compound in my cellular assay is not as strong as expected from the in vitro data.
-
Solution 1: Consider Cell Permeability. The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what was used in the in vitro assay.
-
Solution 2: Account for Metabolic Plasticity. Cancer cells can adapt their metabolic pathways to compensate for the inhibition of a single enzyme.[13] Inhibition of GPD2 might cause cells to upregulate alternative pathways for NADH reoxidation or energy production, thus dampening the overall effect.
-
Solution 3: Check for Compound Degradation. The compound may be unstable or metabolized by the cells over the course of a long incubation period. Consider re-adding the compound periodically during long-term assays.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell-based assays as reported in the literature.
| Assay Type | Cell Line(s) | Concentration(s) Used | Incubation Time | Observed Effect | Reference |
| Cell Proliferation Assay | 4T1, 4T1 ρ0 | 5, 10, 20 µM | 48 hours | Dose-dependent inhibition of cell growth | [8] |
| Cell Proliferation Assay | PNT1A | 10 µM | 72 hours | Significant inhibition of cell proliferation | [6][9] |
| Cell Growth Assay | MDA-MB-231, AsPC-1, Huh-7, HepG2, SK-HEP-1, etc. | 20 µM | 48 hours | Growth inhibitory effect | [8][9] |
Experimental Protocols
Protocol 1: In Vitro GPD2 Inhibition Assay
This protocol is adapted from methods used to identify GPD2 inhibitors.[7]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for GPD2 activity.
-
Recombinant GPD2: Dilute purified GPD2 enzyme to the desired concentration in cold assay buffer.
-
Substrate Solution: Prepare a 30 mM solution of glycerol-3-phosphate in assay buffer.
-
Inhibitor Stock: Prepare a 100 mM stock solution of this compound in DMSO.[8] Create a serial dilution series (e.g., from 1 µM to 100 µM) in assay buffer.
-
Detection Reagent: Prepare a solution of resazurin (or another suitable electron acceptor) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each this compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 50 µL of the diluted recombinant GPD2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 30 µL of the glycerol-3-phosphate substrate solution to all wells.
-
Immediately add 10 µL of the resazurin detection reagent.
-
Monitor the change in fluorescence or absorbance over time using a plate reader at the appropriate wavelengths for resazurin reduction.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay
This protocol is based on methods used to assess the cellular effects of this compound.[8][9]
-
Cell Culture:
-
Culture your chosen cancer cell line (e.g., 4T1) in the recommended growth medium.
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and let them adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in the growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).[8]
-
Include a vehicle control group treated with the same volume of DMSO as the highest inhibitor concentration.[8]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Quantification of Cell Viability:
-
After incubation, quantify the number of viable cells using a preferred method (e.g., automated cell counter, MTS assay, or Crystal Violet staining).
-
For cell counting, aspirate the medium, wash the cells with PBS, and detach them using trypsin. Neutralize the trypsin, resuspend the cells, and count using an automated cell counter.[8]
-
-
Data Analysis:
-
Normalize the cell counts of the treated groups to the vehicle control group (set to 100%).
-
Plot the relative cell number against the this compound concentration to visualize the dose-dependent inhibitory effect.
-
Diagrams
Signaling Pathway: The Glycerol-3-Phosphate Shuttle
Caption: The Glycerol-3-Phosphate Shuttle pathway.
Experimental Workflow: Validating this compound Inhibition of GPD2
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
KM04416 degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and experimental use of KM04416, a potent glycerol-3-phosphate dehydrogenase (GPD2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isothiazolone (B3347624) derivative that functions as a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[1] GPD2 is a key enzyme that links glycolysis, oxidative phosphorylation, and fatty acid metabolism.[2] By inhibiting GPD2, this compound can modulate cellular metabolic pathways and has been shown to impact cancer cell proliferation.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both powder and stock solutions are provided in the table below.
Degradation and Storage Recommendations
This compound, as an isothiazolone derivative, is susceptible to degradation under certain conditions. Understanding these factors is critical for ensuring the reproducibility of experimental results.
Degradation Pathways:
-
Hydrolysis: Isothiazolinones are known to be unstable in alkaline solutions. The primary degradation pathway is hydrolysis of the isothiazolone ring, which is accelerated with increasing pH.[4] Conversely, the compound is more stable in acidic to neutral media.
-
Photodegradation: Exposure to UV light can lead to the degradation of isothiazolinones.[5][6][7] It is recommended to protect this compound solutions from light, especially during long-term storage and experiments.
Storage Recommendations Summary:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from moisture. |
| 4°C | 1 year | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | 1 month | For frequent use. Protect from light.[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation.
-
Possible Cause 1: Degradation of this compound.
-
Solution:
-
Ensure that the stock solution has been stored correctly at -80°C or -20°C and is within the recommended shelf life.
-
Prepare fresh working dilutions for each experiment from a recently thawed aliquot of the stock solution.
-
Check the pH of your cell culture medium. Highly alkaline conditions (pH > 8) may accelerate the degradation of this compound.
-
Protect your plates and solutions from prolonged exposure to light.
-
-
-
Possible Cause 2: Suboptimal cell culture conditions.
-
Solution:
-
Confirm the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during treatment.
-
Regularly test your cell lines for mycoplasma contamination, which can affect cellular metabolism and drug response.
-
-
-
Possible Cause 3: Incorrect inhibitor concentration.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Effective concentrations can vary between cell types.[3]
-
-
Issue 2: High variability between replicate wells in cell-based assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Allow the cell suspension to be evenly distributed in the plate before incubation.
-
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution:
-
Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
-
Issue 3: Unexpected cellular phenotypes or off-target effects.
-
Possible Cause 1: Inhibition of other cellular kinases or phosphatases.
-
Solution:
-
While specific off-target effects of this compound are not extensively documented, kinase inhibitors can sometimes exhibit promiscuous binding.[8][9]
-
If you observe unexpected phenotypes, consider performing counter-screening experiments or using a structurally different GPD2 inhibitor to confirm that the observed effect is due to GPD2 inhibition.
-
Western blotting for key signaling pathways can help to identify unintended pathway activation or inhibition.[10]
-
-
Experimental Protocols
Protocol 1: GPD2 Activity Assay
This protocol is adapted from a method used to measure GPD2 activity in isolated mitochondria.
Materials:
-
Hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, pH 7.9)
-
TERGITOL solution (10%)
-
Protease and phosphatase inhibitors (e.g., PMSF, pepstatin A, aprotinin)
-
DTT
-
Assay buffer (50 mM KCl, 1 mg/mL BSA, 10 mM Tris-HCl, 1 mM EDTA, 1 mM KCN, pH 7.4)
-
Cytochrome c (50 µM)
-
Glycerophosphate (20 mM)
-
This compound stock solution (in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Mitochondria Isolation:
-
Harvest cells and resuspend in 1 mL of hypotonic buffer containing TERGITOL, protease/phosphatase inhibitors, and DTT.
-
Homogenize the cells using a syringe and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the mitochondria.
-
-
GPD2 Activity Measurement:
-
Resuspend the isolated mitochondria in the assay buffer.
-
Aliquot the mitochondrial suspension into a 96-well plate.
-
Add 50 µM cytochrome c to each well.
-
To test the inhibitory effect of this compound, add the desired final concentrations of the inhibitor (and a DMSO vehicle control) to the respective wells.
-
Initiate the reaction by adding 20 mM glycerophosphate.
-
Immediately measure the absorbance at 550 nm every 5 minutes at 30°C using a microplate reader. The reduction of cytochrome c is indicative of GPD2 activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPD2's role in the ether lipid-Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Impact of serum concentration on KM04416 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of KM04416, a potent GPD2 inhibitor. The following information directly addresses common issues that may arise during experimentation, with a particular focus on the impact of serum concentration on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent isothiazolone (B3347624) derivative that functions as an inhibitor of mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2).[1] GPD2 is a key enzyme located on the outer surface of the inner mitochondrial membrane that links glycolysis, lipolysis, and gluconeogenesis to the electron transport chain.[1] By inhibiting GPD2, this compound can disrupt cellular energy metabolism and redox balance, leading to anti-proliferative effects in various cancer cell lines.[1][2]
Q2: How does serum concentration in cell culture media affect the efficacy of this compound?
A2: The concentration of fetal bovine serum (FBS) or other sera in cell culture media can significantly impact the apparent efficacy of this compound. Serum contains a complex mixture of proteins, with albumin being the most abundant.[3] Small molecule inhibitors like this compound can bind to these proteins, particularly albumin, which reduces the free concentration of the drug available to interact with its target, GPD2, within the cells.[4] This can lead to a decrease in potency, observed as an increase in the IC50 value, at higher serum concentrations.
Q3: I am observing significant variability in my experimental results with this compound. What could be the cause?
A3: Variability in in-vitro drug efficacy studies can arise from several factors. One of the most common sources of variability is the lot-to-lot inconsistency of fetal bovine serum.[5] The composition of FBS, including protein and growth factor concentrations, can differ between batches, affecting both cell growth and the effective concentration of this compound.[5][6] To minimize this, it is recommended to use a single, large batch of FBS for a complete set of experiments or to qualify a new batch of FBS to ensure consistency. Other potential sources of variability include inconsistencies in cell seeding density, passage number, and the specific experimental protocol.
Q4: What is the expected impact of varying serum concentrations on the IC50 of this compound?
A4: It is expected that the IC50 value of this compound will increase as the concentration of serum in the culture medium increases. This is due to the increased protein binding at higher serum concentrations, which sequesters the inhibitor and reduces its bioavailability. The following table provides a hypothetical example of how the IC50 of this compound might change with varying serum concentrations.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 in PC-3 Cells after 72-hour incubation
| Serum Concentration (%) | IC50 (µM) |
| 0.5 | 8.5 |
| 2 | 15.2 |
| 5 | 28.9 |
| 10 | 51.7 |
Note: The data in this table are for illustrative purposes only and are intended to demonstrate the expected trend. Actual results will vary depending on the cell line, experimental conditions, and specific batch of serum used.
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound.
| Possible Cause | Recommended Solution |
| High Serum Concentration in Media | Reduce the serum concentration in your assay medium. If possible, perform the assay in a low-serum medium (e.g., 0.5-2% FBS). Ensure that the serum concentration is consistent across all experiments you wish to compare. |
| Serum Protein Binding | If a specific serum concentration is required for cell health, consider performing a serum-shift assay to determine the extent of protein binding and its effect on this compound efficacy. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Ensure accurate serial dilutions are prepared for your dose-response experiments. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for your assays. Overly confluent or sparse cultures can lead to variable results. |
Issue: Poor reproducibility of results between experiments.
| Possible Cause | Recommended Solution |
| Lot-to-Lot Variability of Serum | Use a single, qualified lot of FBS for the entire study. If a new lot must be used, perform a bridging experiment to compare its performance with the previous lot. |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound is consistent across all plates and all experiments. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Genetic drift can occur at high passage numbers, leading to altered drug sensitivity. |
Experimental Protocols
Cell Viability Assay to Determine IC50 of this compound
This protocol describes a method to assess the effect of this compound on cell viability using a standard MTT or similar tetrazolium reduction assay.
-
Cell Seeding:
-
Culture cells in RPMI 1640 medium supplemented with 10% FBS, 1% sodium pyruvate, and 1% antibiotic/antimycotic at 37°C and 5% CO2.[1]
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media with the desired serum concentration.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium with the corresponding serum concentration to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of GPD2 and Downstream Signaling
This protocol provides a general method for analyzing protein expression levels following this compound treatment.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., GPD2, p-Akt, Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: GPD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing serum concentration impact.
Caption: Troubleshooting logic for variable this compound efficacy.
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepsci.eu [thepsci.eu]
- 6. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to GPD2 Inhibitors: KM04416 vs. iGP-1
For Researchers, Scientists, and Drug Development Professionals
Glycerol-3-phosphate dehydrogenase 2 (GPD2) has emerged as a significant therapeutic target in various diseases, most notably in cancer. This mitochondrial enzyme plays a crucial role in cellular metabolism, linking glycolysis and oxidative phosphorylation. Its inhibition can impact cancer cell proliferation and survival. This guide provides an objective comparison of two prominent GPD2 inhibitors, KM04416 and iGP-1, based on available experimental data.
Performance Comparison
| Feature | This compound | iGP-1 |
| Chemical Class | Isothiazolone derivative | Benzimidazole-phenyl-succinamide derivative |
| Reported Potency | EC50 for H2O2 inhibition: 1-30 µM in PC-3 cells[1] | IC50: 6.3 µM for mGPDH[2]; Ki: ~1–15 µM[2][3] |
| Selectivity | Information not readily available | Selective over cytosolic GPDH (GPD1)[2] |
| Cellular Effects | Inhibits proliferation of various cancer cell lines (e.g., PNT1A, PC-3, 4T1) at concentrations of 5-20 µM.[1][4][5] | Information on direct anti-proliferative effects is less documented in the reviewed literature. |
| Mechanism of Action | Potent GPD2 inhibitor, leading to reduced cancer cell growth.[5] | Mixed inhibitor of mGPDH.[2][3] |
Note: The potency values listed above were determined in different experimental settings and should be interpreted with caution when making a direct comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Pharmacological Inhibition of GPD2 with KM04416 Versus Genetic Knockout via CRISPR-Cas9
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the mitochondrial enzyme Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) is critical for advancing research in metabolism, cancer biology, and beyond. This guide provides an objective comparison of two primary methods for GPD2 functional analysis: the use of the small molecule inhibitor KM04416 and the genetic knockout of the GPD2 gene using the CRISPR-Cas9 system.
GPD2 is a key enzyme located on the inner mitochondrial membrane, playing a crucial role in linking glycolysis and oxidative phosphorylation through the glycerol-3-phosphate shuttle.[1][2] It catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), transferring electrons to the electron transport chain.[1][2] Dysregulation of GPD2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3] This comparison guide will delve into the performance, methodologies, and underlying principles of both pharmacological and genetic approaches to targeting GPD2, supported by experimental data.
Performance Comparison: this compound vs. CRISPR-Cas9 Knockout
The choice between using a small molecule inhibitor and a genetic knockout approach depends on the specific experimental goals, timelines, and desired level of target modulation. While this compound offers a rapid and reversible method to probe GPD2 function, CRISPR-Cas9 provides a permanent and complete ablation of the gene.
| Feature | This compound (Pharmacological Inhibition) | CRISPR-Cas9 (Genetic Knockout) |
| Mechanism of Action | Reversible, competitive, or non-competitive binding to the GPD2 enzyme, inhibiting its catalytic activity. | Permanent disruption of the GPD2 gene, leading to a complete loss of protein expression and function. |
| Potency/Efficacy | Dose-dependent inhibition of GPD2 activity. The half-maximal inhibitory concentration (IC50) is in the micromolar range, with an EC50 for inhibiting H2O2 production between 1 and 30 µM.[3] | Complete and permanent loss of GPD2 protein and activity. Western blot analysis of GPD2 knockout cell lines shows a reduction of target protein levels by 80-99%.[4] |
| Specificity | Potential for off-target effects by binding to other proteins with similar structural motifs. Specific selectivity profiling for this compound is not widely published. | High on-target specificity determined by the guide RNA sequence. However, off-target mutations at sites with sequence homology can occur.[5][6] |
| Reversibility | Reversible upon removal of the compound. | Permanent and heritable genetic modification. |
| Speed of Effect | Rapid, with effects observable within hours of treatment. | Slower, requiring time for gene editing, protein turnover, and clonal selection (days to weeks). |
| Applications | Acute functional studies, dose-response analyses, validation of GPD2 as a therapeutic target. | Long-term functional studies, investigation of developmental roles, creation of stable cell lines and animal models. |
| Limitations | Potential for off-target effects, issues with solubility and stability, incomplete inhibition at lower concentrations. | Potential for off-target mutations, mosaicism in edited populations, cellular stress from the editing process, time-consuming clonal isolation. |
Signaling Pathways and Experimental Workflows
GPD2 and the Glycerol-3-Phosphate Shuttle
GPD2 is a central component of the glycerol-3-phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. This process is crucial for regenerating NAD+ in the cytosol to maintain glycolytic flux.
References
- 1. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 2. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
Comparative Efficacy of KM04416 and Quercetin as GPD2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of KM04416 and Quercetin (B1663063) as inhibitors of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development.
Introduction to GPD2 and its Inhibition
Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) is a key enzyme located on the inner mitochondrial membrane that plays a crucial role in linking glycolysis, lipid metabolism, and cellular respiration. It catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), transferring electrons to the electron transport chain. This function is integral to the glycerol (B35011) phosphate shuttle, which facilitates the transfer of cytosolic NADH reducing equivalents into the mitochondria. Recent studies have implicated GPD2 in various pathological conditions, including cancer progression, inflammatory responses, and ferroptosis, making it an attractive target for therapeutic intervention.[1][2][3][4]
This guide focuses on two compounds: this compound, a known GPD2 inhibitor, and Quercetin, a naturally occurring flavonoid with broad biological activities.
Quantitative Comparison of Inhibitory Efficacy
A direct quantitative comparison of the efficacy of this compound and Quercetin as GPD2 inhibitors is challenging due to the limited availability of head-to-head studies and specific IC50 values for Quercetin against GPD2 in the reviewed literature. However, based on existing data, the following summary can be made:
Quercetin , a well-studied flavonoid, is known to inhibit a variety of enzymes. However, there is a lack of direct evidence from the reviewed literature to classify it as a GPD2 inhibitor or to provide a specific IC50 value for this target. Quercetin has been shown to inhibit other enzymes such as xanthine (B1682287) oxidase with an IC50 of 8.3 µM, and cytochrome P450 enzymes CYP3A4 and CYP2C9 with IC50 values of 13.14 µM and 23.09 µM, respectively. It also affects the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a distinct enzyme in the glycolytic pathway.[3]
The following table summarizes the available quantitative data for both compounds.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | GPD2 (cellular effect) | Growth Inhibition | 50% at 10 µM | PC-3 | [5] |
| Quercetin | Xanthine Oxidase | IC50 | 8.3 µM | N/A | |
| CYP3A4 | IC50 | 13.14 µM | Human Liver Microsomes | ||
| CYP2C9 | IC50 | 23.09 µM | Human Liver Microsomes |
Experimental Protocols
GPD2 Enzymatic Activity Assay
A common method to determine GPD2 enzymatic activity and assess the inhibitory potential of compounds like this compound and Quercetin is through a spectrophotometric assay.
Principle: This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, by GPD2. The rate of DCPIP reduction is monitored by the decrease in absorbance at 610 nm, which is proportional to the GPD2 enzyme activity.
Materials:
-
Assay Buffer: 10 mM Tris-HCl, 50 mM KCl, 1 mg/mL bovine serum albumin (BSA), 1 mM KCN, and 1 mM EDTA, pH 7.4.
-
Substrate: Glycerol-3-phosphate (G3P).
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Test Compounds: this compound, Quercetin (dissolved in a suitable solvent, e.g., DMSO).
-
Mitochondrial fraction containing GPD2.
-
Spectrophotometer capable of reading absorbance at 610 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer.
-
Add the desired concentration of the test compound (or vehicle control) to the reaction mixture and incubate for a specified period.
-
Add the mitochondrial fraction to the mixture.
-
Initiate the reaction by adding DCPIP (e.g., to a final concentration of 100 µM) and G3P (e.g., to a final concentration of 25 mM).
-
Immediately start monitoring the decrease in absorbance at 610 nm at 30°C for a set duration (e.g., 1-5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the results are plotted as percentage inhibition versus inhibitor concentration.
GPD2 Signaling Pathways
GPD2 is a central hub in cellular metabolism. The following diagrams illustrate its key roles.
The Glycerol Phosphate Shuttle
GPD2 is an essential component of the glycerol phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.
GPD2 in Lipid Synthesis and Akt/mTORC1 Signaling
GPD2-mediated production of DHAP is a crucial step in the de novo synthesis of lipids, including ether lipids. This pathway has been shown to be associated with the Akt/mTORC1 signaling cascade, which is a central regulator of cell growth and proliferation.
Conclusion
This compound is a well-documented inhibitor of GPD2, demonstrating clear biological effects on cancer cell proliferation at micromolar concentrations. In contrast, while Quercetin is a known inhibitor of several other enzymes, its specific activity against GPD2 has not been quantitatively established in the reviewed scientific literature. For researchers investigating the therapeutic potential of GPD2 inhibition, this compound currently stands as a more characterized tool. Further studies are warranted to explore the potential interaction of Quercetin with GPD2 and to directly compare the efficacy of these and other compounds in a standardized GPD2 inhibition assay. The provided experimental protocol and pathway diagrams offer a foundational framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and prooxidant effects of quercetin on glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KM04416 Cross-reactivity with Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the isothiazolone (B3347624) derivative KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). While this compound has been identified as a significant inhibitor of GPD2, comprehensive data on its cross-reactivity with other dehydrogenases is not extensively available in peer-reviewed literature. This document summarizes the known activity of this compound, outlines a general experimental protocol for assessing dehydrogenase cross-reactivity, and presents relevant cellular pathways and experimental workflows.
Overview of this compound
This compound is recognized for its inhibitory action against GPD2, an enzyme located on the outer surface of the inner mitochondrial membrane. GPD2 plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) and transferring electrons to the electron transport chain. This process is integral to lipid and carbohydrate metabolism and has been implicated in the proliferation of certain cancer cells.
Quantitative Data on this compound Activity
Currently, publicly available data primarily focuses on the inhibitory effect of this compound on GPD2 and its downstream cellular consequences. A comprehensive screening against a panel of other dehydrogenases with corresponding IC50 values has not been published.
Table 1: Known Inhibitory and Cellular Effects of this compound
| Target/Process | Reported Effect | Effective Concentration | Citation |
| GPD2-dependent H₂O₂ production | Inhibition | EC50: ~1 µM - 30 µM | [1] |
| Prostate Cancer Cell (PC-3) Growth | Inhibition | 50% inhibition at 10 µM (72h) | [1] |
| PNT1A Cell Proliferation | Significant Inhibition | 10 µM (72h) | [1] |
| Various Cancer Cell Lines | Growth Inhibitory Effect | 20 µM (48h) | [2] |
Note: The lack of broad-panel dehydrogenase screening data for this compound highlights a gap in the current understanding of its selectivity profile.
Signaling Pathway of GPD2 in Cellular Metabolism
The following diagram illustrates the central role of GPD2 in linking glycolysis and lipid metabolism to the mitochondrial electron transport chain.
Caption: Role of GPD2 in the Glycerol-3-Phosphate Shuttle.
Experimental Protocols
While specific cross-reactivity data for this compound is unavailable, a general approach to assessing inhibitor selectivity against a panel of dehydrogenases can be outlined.
General Protocol for Dehydrogenase Inhibition Assay
This protocol provides a framework for testing the inhibitory activity of a compound, such as this compound, against various dehydrogenases.
1. Reagents and Materials:
-
Purified recombinant dehydrogenase enzymes (e.g., GPD2, Lactate Dehydrogenase, Malate Dehydrogenase, Glucose-6-Phosphate Dehydrogenase)
-
Specific substrates for each dehydrogenase (e.g., Glycerol-3-Phosphate, L-Lactic acid, L-Malic acid, Glucose-6-Phosphate)
-
Cofactors (e.g., NAD+, NADP+, FAD)
-
Assay buffer (specific to each enzyme's optimal pH and ionic strength)
-
Detection reagent (e.g., Resazurin, MTT, or a coupled enzyme system that produces a colorimetric or fluorescent signal)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate dehydrogenase enzyme, and the test compound at various concentrations. Include wells for positive control (enzyme without inhibitor) and negative control (no enzyme).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the specific substrate and cofactor to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Data Analysis: The IC50 values obtained for the target enzyme (GPD2) and other dehydrogenases can be compared to determine the selectivity of the inhibitor. A higher IC50 value for an off-target enzyme indicates greater selectivity for the primary target.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for screening a compound for cross-reactivity against a panel of enzymes.
Caption: Workflow for Dehydrogenase Cross-Reactivity Screening.
Conclusion
This compound is a valuable tool for studying the role of GPD2 in cellular physiology and disease. However, the extent of its cross-reactivity with other dehydrogenases remains to be fully elucidated. The isothiazolone scaffold of this compound suggests the potential for interactions with other enzymes, particularly those with reactive cysteine residues. Future studies involving comprehensive selectivity profiling are necessary to fully characterize the pharmacological profile of this inhibitor. The experimental framework provided in this guide can serve as a starting point for such investigations, which are crucial for the development of highly selective chemical probes and potential therapeutic agents.
References
Comparative Guide to Small Molecule Inhibitors for GPD2 Functional Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors for the study of Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) function. The information presented is collated from experimental data to assist in the selection of appropriate tools for investigating the diverse roles of this mitochondrial enzyme.
Glycerol-3-phosphate dehydrogenase 2 (GPD2) is a key mitochondrial enzyme at the intersection of glycolysis and oxidative phosphorylation. It constitutes the mitochondrial component of the glycerol (B35011) phosphate (B84403) shuttle, transferring reducing equivalents from cytosolic NADH to the electron transport chain.[1][2] Beyond its established role in cellular bioenergetics, recent studies have implicated GPD2 in a variety of cellular processes, including ether lipid biosynthesis, the regulation of the Akt signaling pathway, ferroptosis defense, and the modulation of macrophage inflammatory responses.[1][2][3] The use of small molecule inhibitors is a critical approach to dissecting these multifaceted functions.
Comparison of GPD2 Small Molecule Inhibitors
Several small molecules have been identified as inhibitors of GPD2, each with distinct characteristics. The following table summarizes the available quantitative data for some of these compounds. It is important to note that direct, head-to-head comparative studies are limited, and potency can vary depending on the assay system.
| Inhibitor | Type | Potency | Selectivity | Cell Permeability | Reference |
| KM04416 | Isothiazolone derivative | EC50: ~1 µM (inhibition of H2O2 generation)[4]; Growth inhibition observed at 10-20 µM in cancer cell lines.[2] | Not well characterized. | Yes | [2][4] |
| iGP-1 | Benzimidazole-phenyl-succinamide | IC50: ~1-15 µM; Ki: ~1-15 µM (mixed inhibitor)[5] | Selective over cytosolic GPD1.[4] | Yes | [4][5] |
| iGP-5 | Benzimidazole-phenyl-succinamide | IC50: ~1-15 µM; Ki: ~1 µM (mixed inhibitor)[4][5] | Not fully characterized, but from the same class as iGP-1. | Yes | [4][5] |
| Quercetin (B1663063) | Flavonoid | IC50 for cell growth inhibition: ~7.7 µM (HL-60 cells)[3], 24 µM (HepG2 cells)[6]. Direct GPD2 IC50 not reported. | Broad-spectrum kinase inhibitor. | Yes | [3][6] |
| Fisetin | Flavonoid | Binds to GPD2 and reduces its activity; specific IC50 not reported.[7] | Not well characterized for GPD2. | Yes | [7] |
Signaling Pathways Involving GPD2
GPD2's function extends beyond the simple regeneration of NAD+. It is integrated into several critical signaling and metabolic pathways.
GPD2 in Ether Lipid Biosynthesis and Akt Signaling
GPD2 catalyzes the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), a precursor for ether lipid biosynthesis. These lipids can in turn influence cellular signaling, including the activation of the PI3K/Akt pathway, which is crucial for cell growth and survival.[1][8]
Caption: GPD2's role in the ether lipid-Akt signaling axis.
GPD2 in Ferroptosis Defense
GPD2 contributes to cellular defense against ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. By reducing ubiquinone to ubiquinol, GPD2 generates a radical-trapping antioxidant that protects mitochondrial membranes from oxidative damage.[9][10]
Caption: GPD2-mediated defense against ferroptosis.
Experimental Protocols
GPD2 Enzyme Activity Assay (Cytochrome c Reduction)
This biochemical assay measures the enzymatic activity of GPD2 by monitoring the reduction of cytochrome c.
Methodology:
-
Isolate Mitochondria:
-
Homogenize cells or tissues in a suitable mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
-
Assay Components:
-
Mitochondrial preparation
-
Assay Buffer (e.g., 50 mM KCl, 1 mg/mL BSA, 10 mM Tris-HCl, 1 mM EDTA, 1 mM KCN, pH 7.4)
-
Cytochrome c (final concentration, e.g., 50 µM)
-
Glycerol-3-phosphate (substrate, final concentration, e.g., 20 mM)
-
Test inhibitor (at various concentrations) or vehicle control.
-
-
Procedure:
-
In a 96-well plate, add the mitochondrial preparation, assay buffer, and cytochrome c.
-
Add the test inhibitor or vehicle and incubate for a short period.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Immediately measure the absorbance at 550 nm at regular intervals (e.g., every minute) at 30°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay assesses the effect of GPD2 inhibitors on the growth of cultured cells.
Methodology:
-
Cell Culture:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the GPD2 inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Assess cell viability using a suitable method, such as:
-
MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
Cell Counting: Trypsinize and count the cells using an automated cell counter or a hemocytometer.
-
Live/Dead Staining: Use fluorescent dyes to differentiate between live and dead cells and quantify using a fluorescence microscope or plate reader.
-
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
-
Ferroptosis Induction and Inhibition Assay
This assay evaluates the role of GPD2 in ferroptosis by treating cells with a ferroptosis inducer in the presence or absence of a GPD2 inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 12-well plate).
-
Pre-treat the cells with the GPD2 inhibitor or vehicle control for a specified time.
-
Induce ferroptosis by adding a known inducer, such as erastin (B1684096) or RSL3. Include a positive control for ferroptosis inhibition (e.g., ferrostatin-1).
-
-
Measurement of Lipid Peroxidation:
-
After the treatment period, harvest the cells.
-
Stain the cells with a lipid peroxidation-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.
-
-
Cell Death Assessment:
-
Quantify cell death using a viability assay (as described in the proliferation assay) or by staining with a dye that specifically labels dead cells (e.g., propidium (B1200493) iodide) followed by flow cytometry analysis.
-
-
Data Analysis:
-
Compare the levels of lipid peroxidation and cell death in cells treated with the ferroptosis inducer alone versus those co-treated with the GPD2 inhibitor. A reduction in lipid peroxidation and cell death in the presence of the GPD2 inhibitor would suggest a role for GPD2 in promoting ferroptosis in that context.
-
Macrophage Inflammation Assay
This assay investigates the impact of GPD2 inhibition on the inflammatory response of macrophages.
Methodology:
-
Macrophage Culture and Polarization:
-
Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
-
If desired, polarize macrophages towards a pro-inflammatory (M1) phenotype by treating with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the macrophages with the GPD2 inhibitor or vehicle control.
-
Stimulate the cells with an inflammatory agent, typically LPS.
-
-
Cytokine Measurement:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or a multiplex cytokine assay.
-
-
Gene Expression Analysis (Optional):
-
Isolate RNA from the treated macrophages.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory mediators.
-
-
Data Analysis:
-
Compare the levels of cytokine secretion and gene expression between inhibitor-treated and vehicle-treated macrophages. A decrease in pro-inflammatory markers would indicate an anti-inflammatory effect of GPD2 inhibition.
-
Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the characterization of a novel GPD2 inhibitor.
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 6. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol phosphate shuttle enzyme GPD2 regulates macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A ferroptosis defense mechanism mediated by glycerol-3-phosphate dehydrogenase 2 in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A ferroptosis defense mechanism mediated by glycerol-3-phosphate dehydrogenase 2 in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
KM04416: A Superior Alternative to RNAi for GPD2 Silencing in Research and Drug Development
For researchers, scientists, and drug development professionals investigating the role of Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) in metabolic pathways and disease, the choice of a silencing tool is critical. While RNA interference (RNAi) has been a cornerstone of gene knockdown studies, the small molecule inhibitor KM04416 presents a compelling and often advantageous alternative for targeting GPD2. This guide provides an objective comparison of this compound and RNAi, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for GPD2 silencing.
Unveiling the GPD2 Signaling Pathway
GPD2 is centrally positioned in cellular metabolism. It facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain via the glycerol-3-phosphate shuttle. Furthermore, the DHAP produced by GPD2 is a precursor for the synthesis of ether lipids, which have been shown to be involved in the pro-survival Akt/mTORC1 signaling pathway.[2][3]
Caption: The GPD2 signaling pathway, illustrating its central metabolic role and points of inhibition by this compound and RNAi.
Comparative Analysis: this compound vs. RNAi
The primary distinction between this compound and RNAi lies in their mechanism of action. This compound is a small molecule inhibitor that directly and rapidly inhibits the enzymatic activity of the GPD2 protein.[4] In contrast, RNAi, typically through small interfering RNAs (siRNAs), leads to the degradation of GPD2 mRNA, thereby preventing the synthesis of new GPD2 protein.[5] This fundamental difference gives rise to several advantages for this compound in a research and drug development context.
| Feature | This compound (Small Molecule Inhibitor) | RNAi (siRNA-mediated) |
| Mechanism of Action | Direct inhibition of GPD2 enzyme activity | Degradation of GPD2 mRNA, preventing protein synthesis |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to observe protein knockdown)[5] |
| Reversibility | Reversible upon removal | Long-lasting, potentially irreversible during the experiment's timeframe |
| Dose-Response | Clear dose-dependent inhibition of activity | More complex, dependent on transfection efficiency and siRNA stability |
| Off-Target Effects | Potential for binding to other proteins | Sequence-dependent off-target mRNA degradation[6][7] |
| Experimental Complexity | Simple addition to cell culture media | Requires transfection or transduction, with optimization of reagents and protocols |
| Suitability for HTS | High-throughput screening friendly | Less amenable to high-throughput applications |
Quantitative Data Summary
Published studies provide quantitative data on the efficacy of this compound in various cancer cell lines.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Citation |
| 4T1 (murine breast cancer) | 5, 10, 20 µM | 48 hours | Dose-dependent inhibition of cell growth | [2] |
| MDA-MB-231, AsPC-1, Huh-7, HepG2, SK-HEP-1, PLC/PRF/5 (human cancer lines) | 20 µM | 48 hours | Significant inhibition of cell growth | [2] |
| PNT1A (prostate epithelial) | 10 µM | 72 hours | Significant inhibition of cell proliferation | [4] |
| PC-3 (prostate cancer) | 10 µM | 72 hours | ~50% inhibition of cell growth | [8] |
| A549, H1299 (lung adenocarcinoma) | 0, 5, 10, 20, 40 µM | 48 hours | Dose-dependent decrease in cell viability | [9] |
Experimental Protocols
GPD2 Inhibition using this compound
This protocol is a representative example for assessing the effect of this compound on cancer cell proliferation.
1. Materials:
-
This compound (MedChemExpress, Cat# HY-117515)
-
Target cancer cell line (e.g., 4T1, PC-3, A549)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well plates
-
Automated cell counter or viability assay reagent (e.g., MTT, CellTiter-Glo)
2. Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.[2]
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
The following day, treat the cells with final concentrations of this compound (e.g., 0, 5, 10, 20 µM) by diluting the stock solution in complete culture medium.[2] Include a vehicle-only control (DMSO) at the same final concentration as the highest this compound treatment.
-
Assess cell viability or count cell numbers to determine the effect of this compound on cell proliferation.
GPD2 Silencing using RNAi (siRNA)
This is a general protocol for siRNA-mediated knockdown of GPD2 and should be optimized for the specific cell line and transfection reagent used.
1. Materials:
-
Validated siRNA targeting GPD2
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Target cell line
-
6-well plates
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blot)
2. Procedure:
-
One day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.[10]
-
On the day of transfection, prepare two tubes for each condition (GPD2 siRNA and control siRNA).
-
In tube A, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM.[10]
-
In tube B, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.[10]
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[10]
-
Wash the cells once with transfection medium.[10]
-
Add the siRNA-lipid complex to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and perform qRT-PCR or Western blotting to assess the efficiency of GPD2 knockdown at the mRNA and protein levels, respectively.
Experimental Workflow Comparison
The workflows for GPD2 silencing using this compound and RNAi differ significantly in their complexity and timeline.
Caption: Experimental workflow for GPD2 silencing using this compound.
Caption: Experimental workflow for GPD2 silencing using RNAi.
Conclusion: Key Advantages of this compound
-
Speed and Reversibility: this compound provides a rapid and reversible method to study the acute effects of GPD2 inhibition, which is particularly useful for dissecting dynamic cellular processes.
-
Ease of Use: The simple addition of this compound to cell culture makes it a more straightforward and less technically demanding method than siRNA transfection.
-
Dose-Dependent Control: The ability to finely tune the level of GPD2 inhibition by adjusting the concentration of this compound allows for precise dose-response studies.
-
High-Throughput Screening Compatibility: The simplicity of its application makes this compound an ideal tool for high-throughput screening assays to identify synergistic drug combinations or to screen for novel therapeutic agents.
-
Translational Relevance: As a small molecule inhibitor, this compound more closely mimics a potential therapeutic agent, providing more direct insights into the pharmacological inhibition of GPD2 in a drug development context.
While RNAi remains a valuable tool for validating the on-target effects of small molecules and for studying the consequences of long-term protein depletion, the advantages of this compound in terms of speed, ease of use, and experimental control make it a superior choice for many GPD2-focused research and drug discovery applications.
References
- 1. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
On-Target Efficacy of KM04416: A Molecular Docking and Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the on-target effects of the GPD2 inhibitor, KM04416, with a comparative analysis against other inhibitors and a methodological overview of molecular docking.
This guide provides a comprehensive comparison of the glycerol-3-phosphate dehydrogenase (GPD2) inhibitor, this compound, with other known inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and a theoretical molecular docking analysis to elucidate its on-target effects.
Comparative Analysis of GPD2 Inhibitors
This compound, an isothiazolone (B3347624) derivative, has been identified as a potent inhibitor of mitochondrial GPD2. Its inhibitory action has demonstrated significant anti-proliferative effects in various cancer cell lines.[1] This section compares the inhibitory potency of this compound with other reported GPD2 inhibitors.
| Compound | Type | Target | Potency | Cell Lines Affected |
| This compound | Isothiazolone derivative | GPD2 | EC50 ~1 µM (for H2O2 inhibition) | PC-3 (Prostate), MDA-MB-231 (Breast), AsPC-1 (Pancreatic), Huh-7, HepG2, SK-HEP-1 (Liver)[2][3] |
| iGP-1 | Benzimidazole-phenyl-succinamide | GPD2 | IC50 ~8 µM, Ki ~1-15 µM[4] | Not specified in the provided context |
| iGP-5 | Benzimidazole-phenyl-succinamide | GPD2 | IC50 and Ki values between 1-15 µM[4] | Not specified in the provided context |
| RH02211 | Benzimidazole derivative | GPD2 | Part of a group with EC50 ranging 1-30 µM | PC-3 (Prostate)[5] |
| 5108184 | Benzoxadiazole derivative | GPD2 | Part of a group with EC50 ranging 1-30 µM | PC-3 (Prostate)[5] |
Experimental Protocols
GPD2 Activity Assay
This protocol is adapted from established methods to determine the enzymatic activity of GPD2.
-
Reagent Preparation : Prepare a reaction buffer containing a suitable buffer (e.g., phosphate (B84403) buffer), a substrate (glycerol-3-phosphate), and an electron acceptor (e.g., decylubiquinone).
-
Enzyme Preparation : Isolate mitochondria from cells or tissues of interest. The mitochondrial fraction will contain the GPD2 enzyme.
-
Assay Procedure :
-
Add the mitochondrial preparation to the reaction buffer.
-
Initiate the reaction by adding the substrate, glycerol-3-phosphate.
-
Monitor the reduction of the electron acceptor over time using a spectrophotometer at a specific wavelength. The rate of reduction is proportional to the GPD2 activity.
-
-
Inhibitor Testing : To determine the IC50 value of an inhibitor like this compound, perform the assay with varying concentrations of the inhibitor and measure the corresponding reduction in GPD2 activity. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell Proliferation Assay
This protocol outlines a standard method for assessing the effect of this compound on cancer cell growth.
-
Cell Culture : Culture the desired cancer cell lines in appropriate media and conditions.
-
Treatment : Seed the cells in 96-well plates and treat them with various concentrations of this compound. Include a vehicle-only control.
-
Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment : Use a cell viability reagent (e.g., MTT, WST-1) to quantify the number of viable cells in each well. The absorbance reading is proportional to the number of living cells.
-
Data Analysis : Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control. The IC50 or EC50 value can then be determined.
Molecular Docking of this compound with GPD2
While specific molecular docking studies for this compound are not publicly available, this section outlines a general protocol for performing such an analysis using AutoDock Vina, a widely used open-source docking program.[6] This theoretical approach can provide insights into the potential binding mode and interactions of this compound with the GPD2 active site.
Molecular Docking Protocol (General)
-
Protein and Ligand Preparation :
-
Obtain the 3D structure of the target protein (GPD2) from a protein data bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the ligand (this compound) and optimize its geometry.
-
-
Grid Box Definition : Define a grid box that encompasses the active site of GPD2. This defines the search space for the docking simulation.
-
Docking Simulation : Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Results :
-
Analyze the docking results to identify the binding pose with the lowest binding energy, which represents the most probable binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the GPD2 active site.
-
Signaling Pathways and Workflows
Caption: The GPD2 signaling pathway in cancer.
Caption: A generalized workflow for molecular docking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 5. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Independent Validation of KM04416: A Comparative Analysis of a GPD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data on KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2). It aims to offer a consolidated resource for researchers investigating GPD2 as a therapeutic target in oncology. This document summarizes key quantitative data, outlines experimental methodologies from published studies, and visualizes the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound
This compound has been identified as a promising small molecule inhibitor of GPD2, an enzyme implicated in the progression of several cancers. Its efficacy has been evaluated in various cancer cell lines, demonstrating significant anti-proliferative and cytotoxic effects.
Inhibition of Cancer Cell Growth
This compound has demonstrated a dose-dependent inhibitory effect on the growth of various cancer cell lines. Studies have shown its ability to suppress proliferation in lung, prostate, and breast cancer models.
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | % Growth Inhibition | Publication |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | Significant suppression of cell viability | Lin et al., 2024[1] |
| H1299 | Lung Adenocarcinoma | Not specified | Not specified | Significant suppression of cell viability | Lin et al., 2024[1] |
| PC-3 | Prostate Cancer | 10 | 72 hours | ~50% | Singh et al., 2014[2] |
| PNT1A | Normal Prostate | 10 | 72 hours | Significant inhibition | Singh et al., 2014[2][3] |
| 4T1 | Breast Cancer | 5 | 48 hours | Dose-dependent inhibition | Oh et al., 2023[4] |
| 4T1 | Breast Cancer | 10 | 48 hours | Dose-dependent inhibition | Oh et al., 2023[4] |
| 4T1 | Breast Cancer | 20 | 48 hours | Dose-dependent inhibition | Oh et al., 2023[4] |
| MDA-MB-231 | Breast Cancer | 20 | 48 hours | Growth inhibitory effect | Oh et al., 2023[4] |
| AsPC-1 | Pancreatic Cancer | 20 | 48 hours | Growth inhibitory effect | Oh et al., 2023[4] |
| Huh-7 | Liver Cancer | 20 | 48 hours | Growth inhibitory effect | Oh et al., 2023[4] |
| HepG2 | Liver Cancer | 20 | 48 hours | Growth inhibitory effect | Oh et al., 2023[4] |
| SK-HEP-1 | Liver Cancer | 20 | 48 hours | Growth inhibitory effect | Oh et al., 2023[4] |
| PLC/PRF/5 | Liver Cancer | 20 | 48 hours | Growth inhibitory effect | Oh et al., 2023[4] |
Cytotoxicity
In addition to inhibiting proliferation, this compound has been shown to induce cytotoxicity in a prostate cancer cell line.
| Cell Line | Concentration (µM) | % Cytotoxicity (Lactate Dehydrogenase Release) | Publication |
| PC-3 | Not specified | Up to 30% | Singh et al., 2014[2] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of published findings. The following are key experimental protocols used in the cited studies on this compound.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: To assess cell viability, A549 and H1299 lung adenocarcinoma cells were treated with varying concentrations of this compound. The specific duration of treatment and concentrations were not detailed in the abstract.[1]
-
Alamar Blue Assay and Trypan Blue Staining: The metabolic activity and viability of PC-3 prostate cancer cells were assessed after treatment with 10 µM this compound for 72 hours.[2]
-
Automated Cell Counting: The effect of this compound on the growth of 4T1 breast cancer cells was determined by treating the cells with 0, 5, 10, and 20 µM of the inhibitor for 48 hours, followed by cell counting.[4]
Cytotoxicity Assay
-
Lactate Dehydrogenase (LDH) Assay: The cytotoxic effect of this compound on PC-3 cells was determined by measuring the release of LDH into the culture medium using the CytoTox 96 non-radioactive cytotoxicity assay kit.[2]
GPD2 Activity Assay
-
The enzymatic activity of GPD2 in 4T1 breast cancer cells was measured to confirm the inhibitory effect of this compound. The specific details of the assay were not provided in the abstract.[4]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to validate its effects.
Caption: Mechanism of this compound action on the GPD2 pathway.
Caption: Workflow for in vitro validation of this compound.
Comparison with Alternatives
The reviewed publications primarily focus on characterizing the effects of this compound as a novel GPD2 inhibitor. While one study used cisplatin (B142131) as a positive control for cytotoxicity, a direct comparison with other specific GPD2 inhibitors is not extensively detailed in the provided abstracts.[2] The study by Singh et al. (2014) does mention other small molecules that inhibit GPD2, such as 5108184, RH0211, and 5477644, and presents their respective inhibitory effects on PC-3 cell growth.[2]
| Compound | Target | Cell Line | Concentration (µM) | % Growth Inhibition | Publication |
| This compound | GPD2 | PC-3 | 10 | ~50% | Singh et al., 2014 [2] |
| 5108184 | GPD2 | PC-3 | 10 | ~70% | Singh et al., 2014[2] |
| RH02211 | GPD2 | PC-3 | 10 | ~50% | Singh et al., 2014[2] |
| 5477644 | GPD2 | PC-3 | 10 | ~50% | Singh et al., 2014[2] |
| Cisplatin | DNA | PC-3 | 10 | Significant inhibition | Singh et al., 2014[2] |
Conclusion
The collective data from these independent studies strongly support the role of this compound as a potent and effective inhibitor of GPD2. Its ability to suppress cancer cell proliferation across various cancer types, including lung, prostate, and breast cancer, highlights its potential as a valuable research tool and a lead compound for further therapeutic development. The provided experimental details offer a foundation for researchers to independently validate and expand upon these findings. The comparative data, although limited, suggests that this compound has efficacy comparable to other identified GPD2 inhibitors. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling KM04416
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical KM04416. Given the conflicting safety data available, a precautionary approach is strongly advised to ensure the well-being of all laboratory personnel.
Hazard Assessment and Precautionary Approach
This compound is identified as an isothiazolone (B3347624) derivative and a potent glycerol-3-phosphate dehydrogenase (GPD2) inhibitor. While one supplier safety data sheet (SDS) classifies this compound as a non-hazardous substance, the isothiazolinone chemical class is associated with significant hazards, including skin sensitization, severe skin and eye damage, and high aquatic toxicity.[1][2][3] Therefore, it is imperative to handle this compound as a potentially hazardous substance.
Assumed Potential Hazards:
-
May cause severe skin burns and eye damage.[4]
-
May be harmful if swallowed, inhaled, or in contact with skin.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential sensitization or burns.[5][6][7] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes of solutions or airborne particles of the solid.[6][8] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6][8] |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of dust or aerosols, especially when handling the solid powder.[9] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation and Weighing (Solid Form)
-
Preparation: Before handling, ensure that the chemical fume hood is operational and the work area is clean and uncluttered.[9] Have all necessary equipment, including weighing paper, spatulas, and pre-labeled containers, within the fume hood.
-
Weighing: Conduct all weighing of the solid this compound powder within a chemical fume hood to prevent inhalation of dust particles.[9]
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
Solution Preparation
-
Solvent Selection: Consult the product datasheet for appropriate solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.
-
Dissolving: Add the solvent to the pre-weighed this compound powder slowly and carefully within the fume hood. Cap the container securely before mixing.
-
Labeling: Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage
| Form | Storage Condition | Justification |
| Solid | As per manufacturer's recommendation (typically -20°C or -80°C) | To maintain chemical stability and integrity.[10] |
| Stock Solution | Aliquot and store at -20°C or -80°C | To prevent degradation from repeated freeze-thaw cycles.[10] |
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4][11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For larger spills, or if you are unsure, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemical-resistant containers.
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's disposal guidelines.
-
Disposal: Dispose of all this compound waste through your institution's certified hazardous waste disposal program. Follow all local, state, and federal regulations.[12]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. wilcoprime.com [wilcoprime.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. boilerandcoolingwater.com [boilerandcoolingwater.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
